Patchouli alcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3 |
InChI Key |
GGHMUJBZYLPWFD-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Patchouli Alcohol
Precursor Metabolism and Isoprenoid Biogenesis
All terpenoids, including patchouli alcohol, are synthesized from the five-carbon (C5) universal precursors, Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.govpeerj.commdpi.com The generation of these fundamental building blocks occurs through two distinct and compartmentalized metabolic pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govpeerj.comacs.org
Isopentenyl Diphosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Formation
IPP and DMAPP are the foundational C5 units for all isoprenoid compounds. mdpi.comnih.gov IPP is synthesized through either the MVA or MEP pathway. wikipedia.org The enzyme isopentenyl diphosphate isomerase (IPI) then catalyzes the crucial isomerization of the carbon-carbon double bond in IPP to form DMAPP. nih.govnih.govreactome.org DMAPP serves as a potent electrophile, initiating the subsequent condensation reactions by alkylating other molecules, including IPP, to build larger isoprenoid structures. nih.gov The activity of IPI is therefore essential for providing the necessary DMAPP starter unit for terpenoid biosynthesis. researchgate.net
Mevalonate (MVA) Pathway Contributions
The cytosolic MVA pathway is considered the primary route for the synthesis of sesquiterpenoid precursors like those for this compound. mdpi.comresearchgate.net This pathway begins with the universal precursor acetyl-CoA. nih.govmdpi.com Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then converted to mevalonate (MVA). Following two phosphorylation steps and a final decarboxylation, MVA is transformed into IPP. nih.gov The IPP is then available for isomerization to DMAPP, and both molecules serve as the precursors for downstream sesquiterpene synthesis. nih.govwikipedia.org
Methylerythritol Phosphate (MEP) Pathway Contributions
Located in the plastids, the MEP pathway provides an alternative route to IPP and DMAPP formation. peerj.comnih.gov This pathway starts with the condensation of glyceraldehyde-3-phosphate (GA-3P) and pyruvate (B1213749). nih.govresearchgate.net A series of enzymatic reactions, including reduction and phosphorylation steps, ultimately leads to the formation of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). wikipedia.org The final step is catalyzed by HMB-PP reductase, which converts HMB-PP into both IPP and DMAPP. wikipedia.org While the MVA pathway is the main source for sesquiterpenoids, there can be a cross-flow of these prenyl-diphosphate precursors between the cytosol and plastids, potentially influencing the total pool available for this compound synthesis. acs.orgnih.gov
Enzymatic Catalysis in Sesquiterpenoid Biosynthesis
The conversion of simple initial metabolites into the complex structure of this compound is governed by a cascade of specific enzymes. The efficiency of this entire process relies on the coordinated activity of enzymes in the upstream pathways that produce the C5 precursors and the downstream synthases that construct the final molecule.
Upstream Pathway Enzyme Activities
Table 1: Key Upstream Enzymes in this compound Precursor Biosynthesis
| Pathway | Enzyme | Abbreviation | Function | Starting Material(s) | Product |
| MVA Pathway | Acetyl-CoA C-acetyltransferase | ACAT | Condenses two acetyl-CoA molecules | Acetyl-CoA | Acetoacetyl-CoA |
| MVA Pathway | Hydroxymethylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA |
| MVA Pathway | 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA | HMG-CoA | Mevalonate |
| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the condensation of pyruvate and GA-3P | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) |
| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Catalyzes the intramolecular rearrangement and reduction of DXP | 1-deoxy-D-xylulose-5-phosphate (DXP) | 2-C-methyl-D-erythritol-4-phosphate (MEP) |
In the MVA pathway, acetyl-CoA transferase (ACAT) and HMG-CoA synthase (HMGS) are responsible for producing HMG-CoA, the substrate for HMG-CoA reductase (HMGR), a key regulatory enzyme. nih.govnih.gov In the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the first committed step, making it a critical control point. nih.gov The subsequent conversion of DXP to MEP is carried out by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). nih.gov
Farnesyl Diphosphate Synthase (FPS) Functionality
Farnesyl Diphosphate Synthase (FPS), also known as Farnesyl Pyrophosphate Synthase, is a pivotal enzyme that directly links the primary C5 precursors to sesquiterpenoid metabolism. nih.gov Located at a key branch point of the MVA pathway, FPS catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.gov This reaction forms farnesyl diphosphate (FPP), a C15 isoprenoid that is the immediate and universal precursor for all sesquiterpenoids, including this compound. nih.govmdpi.comnih.gov
The activity of the FPS gene (PcFPPS in Pogostemon cablin) is a significant factor in the rate of this compound production. osti.gov Studies have shown that overexpression of PcFPPS leads to a substantial increase in this compound accumulation, demonstrating its crucial role in channeling metabolic flux towards sesquiterpene synthesis. osti.gov The enzyme is typically located in the cytoplasm and its expression can be influenced by various transcription factors, highlighting a complex regulatory network that controls the biosynthesis of FPP. osti.gov The FPP molecule, once synthesized, is then available for the final cyclization step, which is catalyzed by patchoulol synthase (PTS) to yield the tricyclic structure of this compound. nih.govmdpi.comresearchgate.net
Genetic and Transcriptional Regulation of Biosynthesis
The production of this compound is intricately controlled at the genetic level, involving a host of biosynthesis-related genes and a network of transcription factors that respond to both developmental and environmental cues.
Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), has been a powerful tool for identifying genes involved in the this compound biosynthetic pathway. By comparing the transcriptomes of different P. cablin chemotypes, researchers have pinpointed key enzymatic genes. nih.govnih.gov
A comprehensive study comparing a this compound-rich chemotype (PA-type, cv. ‘Nanxiang’) with a pogostone-rich chemotype (PO-type, cv. ‘Paixiang’) identified 45,394 annotated unigenes. nih.govresearchgate.net From this dataset, 36 candidate unigenes were flagged as participating in the biosynthesis of this compound. nih.govnih.gov Further analysis revealed numerous differentially expressed genes (DEGs) between the two chemotypes. Specifically, six DEGs were mapped to the terpenoid backbone biosynthesis pathway and nine DEGs were mapped to the sesquiterpenoid and triterpenoid (B12794562) biosynthesis pathway. nih.govnih.gov A key finding was the significant upregulation of a sesquiterpene synthase gene, encoding patchoulol synthase variant 1, in the high-yield PA-type chemotype. nih.govresearchgate.net
Combined transcriptome and proteome analyses have further solidified these findings, showing that both the differentially expressed genes and their corresponding proteins, including patchoulol synthase (PTS), were downregulated in the PO-type compared to the PA-type. plos.org These transcriptomic datasets provide a valuable genetic resource for understanding and potentially engineering the this compound production pathway. researchgate.net
The expression of this compound biosynthesis genes is orchestrated by various families of transcription factors (TFs). Transcriptome comparisons between PA-type and PO-type chemotypes have identified a suite of differentially expressed TFs that likely act as regulators of terpenoid biosynthesis. nih.govresearchgate.net These include members of the AP2/ERF, bHLH, MYB, NAC, Trihelix, WRKY, and bZIP families. nih.govresearchgate.net
Table 2: Differentially Expressed Transcription Factor Families in P. cablin Chemotypes
| Transcription Factor Family | Number of Differentially Expressed Genes | Potential Role | Reference |
|---|---|---|---|
| AP2/ERF | 23 | Regulation of terpenoid biosynthesis | nih.govresearchgate.net |
| bHLH | 13 | Regulation of terpenoid biosynthesis | nih.govresearchgate.net |
| MYB | 11 | Regulation of terpenoid biosynthesis | nih.govresearchgate.net |
| NAC | 11 | Regulation of terpenoid biosynthesis | nih.govresearchgate.net |
| WRKY | 10 | Regulation of terpenoid biosynthesis | nih.govresearchgate.net |
| bZIP | 3 | Regulation of terpenoid biosynthesis | nih.govresearchgate.net |
| Trihelix | 3 | Regulation of terpenoid biosynthesis | nih.govresearchgate.net |
Specific regulatory roles are beginning to be elucidated. For instance, the jasmonic acid (JA) signaling pathway is a key regulator. JASMONATE ZIM DOMAIN (JAZ) proteins are negative regulators in this pathway. mdpi.com The P. cablin JAZ protein, PatJAZ6, has been identified as a repressor of this compound biosynthesis. mdpi.com PatJAZ6 is located in the nucleus and interacts with the transcription factors PatMYC2b1 and PatMYC2b2, which are homologs of the well-known regulator MYC2. mdpi.com Overexpression of PatJAZ6 was shown to down-regulate the expression of the patchoulol synthase gene, leading to suppressed biosynthesis of this compound. mdpi.com Conversely, silencing PatJAZ6 resulted in a significant increase in this compound accumulation. mdpi.com
The regulation of gene expression in the this compound biosynthetic pathway has been extensively studied using modern molecular techniques. Ribonucleic acid sequencing (RNA-Seq) has been instrumental in providing a global view of gene expression landscapes in different chemotypes of P. cablin. nih.gov In one major study, RNA-Seq analysis of the PA-type ‘Nanxiang’ and PO-type ‘Paixiang’ cultivars generated 36.83 G of clean data, leading to the identification of 8,390 differentially expressed unigenes between them. nih.govnih.gov
To validate the large-scale data generated by RNA-Seq, quantitative real-time polymerase chain reaction (qRT-PCR) is commonly employed. Studies have shown that the expression trends of differentially expressed genes (DEGs) identified in the transcriptome analysis are consistent with the results obtained from qRT-PCR. nih.govnih.govresearchgate.net This concordance confirms the reliability of the transcriptome data and validates the differential expression of key genes, such as patchoulol synthase variant 1, which was found to be significantly upregulated in the high-producing PA-type chemotype. nih.govresearchgate.net These integrated "-omics" approaches are crucial for dissecting the complex regulatory networks governing the synthesis of this important secondary metabolite.
Role of Specific Transcription Factors (e.g., JAZ, MYC, WRKY, bZIP, NAC families)
Influence of Environmental Factors and Chemotypes on Biosynthesis
In nature and cultivation, Pogostemon cablin exhibits significant chemical diversity, leading to the classification of different chemotypes based on the dominant component in their essential oil. The two most prominent chemotypes are the this compound-type (PA-type) and the pogostone-type (PO-type). nih.govplos.org
Comparative analyses using gas chromatography-mass spectrometry (GC-MS) have quantified the profound differences in their chemical profiles. The PA-type, exemplified by the ‘Nanxiang’ cultivar, contains a significantly higher content of this compound. nih.gov In contrast, the PO-type, represented by the ‘Paixiang’ cultivar, has a much lower concentration of this compound but a higher level of pogostone (B610156). nih.gov
Deeper investigations combining transcriptomic and proteomic approaches have revealed the molecular underpinnings of these chemical differences. In the PO-type, there is a collective downregulation of genes and proteins in the sesquiterpenoid and triterpenoid biosynthesis pathways, most notably the patchouli synthase (PTS) enzyme. plos.org This directly correlates with the lower production of this compound in this chemotype. plos.org These multi-omics studies provide a comprehensive understanding of how genetic and protein-level expression differences dictate the final chemical phenotype of patchouli plants.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pogostone |
| Farnesyl diphosphate |
| α-Bulnesene |
| α-Guaiene |
| Seychellene |
| α-Patchoulene |
| β-Patchoulene |
| Germacrene A |
| α-Humulene |
| (E)-β-Caryophyllene |
| Pogostol |
| Isolepidozene |
| Squalene (B77637) |
| Ethanol (B145695) |
| Glucose |
| Dodecane (B42187) |
| Glycerol |
| Sodium pyruvate |
| Mevalonic Acid |
| Acetyl-CoA |
| Isopentenyl diphosphate |
| Dimethylallyl diphosphate |
| 4-hydroxy-3-methylbut-2-enyl diphosphate |
Impact of Exogenous Hormones and Stress on Biosynthetic Pathways
The biosynthesis of this compound in Pogostemon cablin is a dynamic process significantly influenced by external stimuli, including phytohormones and various stress factors. mdpi.com These elements can modulate the expression of key genes in the biosynthetic pathway, leading to changes in the accumulation of this compound.
Exogenous application of specific plant hormones has been shown to regulate the production of this compound. Notably, jasmonates, such as methyl jasmonate (MeJA), play a crucial role as signaling molecules that can stimulate its synthesis. mdpi.comnih.gov Studies have demonstrated that treating P. cablin leaves with MeJA can significantly increase the accumulation of this compound. nih.gov This induction is linked to the jasmonate (JA) signaling pathway, which involves the degradation of JASMONATE ZIM DOMAIN (JAZ) proteins. mdpi.commaxapress.com For instance, the PatJAZ6 protein has been identified as a repressor in this pathway; its degradation allows for the activation of transcription factors like MYC2, which in turn promotes the expression of biosynthetic genes. mdpi.commaxapress.com Research indicates that a 300 µM concentration of MeJA is effective in inducing the expression of genes involved in this pathway. nih.gov
Salicylic acid (SA) is another vital plant hormone that has been identified as a positive regulator of this compound biosynthesis. nih.gov While its role was previously unclear, recent research has shown that the application of SA can significantly enhance the production of patchoulol. nih.govresearchgate.net The mechanism involves the upregulation of specific transcription factors. For example, the PatWRKY71 transcription factor is significantly induced by SA treatment. This transcription factor then binds to the promoter region of the patchoulol synthase (PatPTS) gene, up-regulating its expression and thereby increasing the synthesis of this compound. nih.gov
Environmental stresses, both biotic and abiotic, also impact the metabolic pathways leading to this compound. mdpi.com Factors such as light conditions and temperature are known to affect the expression of the this compound synthase gene, causing significant variations in its accumulation. mdpi.com Light, in particular, has been shown to promote the biosynthesis of both jasmonates and patchoulol, suggesting a coordinated regulatory mechanism involving light signaling and hormonal pathways. maxapress.commaxapress.com Stress can trigger the plant's defense mechanisms, which often involves the production of secondary metabolites. uksw.edu The synthesis of this compound is a secondary metabolic process that can be influenced by the plant's response to stress, deflecting primary metabolites toward the production of terpenoids. uksw.edu
Table 1: Effects of Exogenous Hormones on this compound Biosynthesis
| Hormone | Effect on this compound Content | Key Mediating Factors | Mechanism of Action |
|---|---|---|---|
| Methyl Jasmonate (MeJA) | Significantly increases accumulation. nih.gov | JAZ proteins (e.g., PatJAZ6), MYC2 transcription factors. mdpi.commaxapress.com | MeJA induces the JA signaling pathway, leading to the degradation of JAZ repressors and subsequent activation of transcription factors that promote biosynthetic gene expression. mdpi.commaxapress.com |
| Salicylic Acid (SA) | Significantly enhances production. nih.gov | PatWRKY71 transcription factor. nih.gov | SA treatment induces the expression of PatWRKY71, which binds to the promoter of the patchoulol synthase (PatPTS) gene, upregulating its expression. nih.gov |
Metabolomic Profiling of Biosynthesis Disruptions (e.g., Phytopathogen Infection)
Metabolomic analysis provides a powerful tool for understanding the comprehensive impact of external disruptions, such as phytopathogen infections, on the biosynthesis of this compound. Infection of Pogostemon cablin by fungal pathogens can cause significant alterations in the plant's metabolic profile, leading to a marked reduction in the quality and quantity of its essential oil.
A notable example is the effect of Corynespora leaf spot disease (CLSD), caused by the phytopathogen Corynespora cassiicola. nih.govresearchgate.net Metabolomic profiling of infected P. cablin leaves reveals a significant disruption of secondary metabolite biosynthesis. nih.govsciprofiles.com Studies utilizing gas chromatography-mass spectrometry (GC-MS) and other comprehensive metabolomic techniques have shown a dramatic decrease in this compound content in diseased leaves compared to healthy ones. nih.govresearchgate.net
The infection directly impacts the expression of key genes in the terpenoid biosynthesis pathway. Specifically, the expression of the patchoulol synthase (PTS) gene and the farnesyl pyrophosphate synthase (FPPS) gene are severely downregulated in infected plants. nih.govresearchgate.net This transcriptional suppression is the primary cause of the reduced this compound accumulation. For instance, one study documented a 51% reduction in this compound content, which was strongly correlated with a 94% decrease in the expression of the PcPTS gene and a 79% reduction in the expression of the FPPS gene. nih.govsciprofiles.com
Beyond the targeted reduction of this compound, the infection causes widespread metabolic instability. nih.gov Comprehensive profiling has identified extensive disruptions among both volatile and non-volatile compounds, with a majority of differentially abundant metabolites being downregulated. nih.govresearchgate.net Key metabolic pathways affected include beta-alanine (B559535) metabolism and nicotinate/nicotinamide metabolism. nih.gov Furthermore, crucial transcription factors involved in terpenoid biosynthesis are also significantly downregulated, suggesting the pathogen may modulate the host's metabolic processes to its advantage, thereby compromising the plant's quality. nih.govresearchgate.net Similar disruptive effects have been noted with other pathogens, such as Alternaria alternata, which is responsible for postharvest rot and can be inhibited by this compound. acs.orgresearchgate.net
Table 2: Impact of Corynespora cassiicola Infection on this compound Biosynthesis
| Parameter | Impact | Observed Reduction | Reference |
|---|---|---|---|
| This compound Content | Significantly reduced in infected leaves. | 51% | nih.govsciprofiles.com |
| Patchoulol Synthase (PTS) Gene Expression | Significantly downregulated. | 94% | nih.govsciprofiles.com |
| Farnesyl Pyrophosphate Synthase (FPPS) Gene Expression | Significantly downregulated. | 79% | nih.govsciprofiles.com |
| Overall Metabolome | Extensive disruption of volatile and non-volatile compounds. | Majority of differentially abundant metabolites downregulated. | nih.govresearchgate.net |
Synthetic Strategies for Patchouli Alcohol and Its Analogues
Asymmetric and Enantiospecific Total Synthesis
The synthesis of specific enantiomers of patchouli alcohol is crucial, and various methods have been developed to achieve this, often employing chiral starting materials or stereoselective reactions.
Methodologies Employing Chiral Starting Materials (e.g., (R)-Carvone)
A common strategy in the enantiospecific synthesis of (−)-patchouli alcohol is the use of readily available chiral natural products as starting materials. (R)-carvone, a monoterpene, has been successfully utilized for this purpose. researchgate.netacs.org
One approach begins with the kinetic alkylation of (R)-carvone to produce 6-methylcarvone. acs.org This intermediate then undergoes a tandem intermolecular Michael addition–intramolecular Michael addition–alkylation sequence, which establishes two of the three necessary quaternary carbon atoms. acs.org A subsequent electron-transfer-mediated 6-endo-trig cyclization is a key step in forming the characteristic tricyclic framework. acs.org
Another synthetic route starting from (R)-carvone involves a tandem double Michael reaction-alkylation sequence and a single electron-mediated 6-endo trig cyclization as key steps to achieve the total synthesis of (−)-patchouli alcohol. researchgate.net Furthermore, a C–C bond cleavage/vinylation/Mizoroki–Heck cascade reaction has been developed to create functionalized bicyclo[2.2.2]octane frameworks from carvone-derived dihydroxylated pinene derivatives, offering a different approach to the patchouli skeleton. nih.gov
The synthesis of valeriananoids A, B, and C, which are related to this compound, has also been accomplished enantioselectively starting from (R)-carvone. acs.org This further demonstrates the versatility of this chiral starting material in the synthesis of complex sesquiterpenoids.
Development of Key Stereoselective Reactions (e.g., Organocatalytic Cycloaddition, Radical Denitration, Oxidative Carboxylation)
The total synthesis of (−)-patchouli alcohol has been achieved through a concise route that relies on several key stereoselective reactions. rsc.orgresearchgate.netrsc.org These include a highly diastereo- and enantioselective formal organocatalytic [4+2] cycloaddition, a radical denitration reaction, and an oxidative carboxylation reaction. rsc.orgresearchgate.netrsc.org
The organocatalytic [4+2] cycloaddition, catalyzed by a quinidine (B1679956) derivative, sets the stage by efficiently constructing the bicyclo[2.2.2]octane core of the molecule. sci-hub.se This cascade Michael/Michael reaction between an enone and a nitroolefin proceeds with high enantioselectivity (94% ee) and diastereoselectivity. sci-hub.se
Following the cycloaddition, an n-Bu₃SnH mediated reductive denitration is employed. rsc.orgrsc.org This radical denitration reaction is a crucial step to remove the nitro group introduced in the previous step. rsc.org
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. rsc.orgrsc.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.
One retrosynthetic strategy for this compound identifies an intramolecular reductive radical coupling as a key final step. rsc.orgrsc.org This leads to a precursor where a MOM-protected carbinol can be traced back to a carboxylic acid and then to a furan (B31954) ring. rsc.org The incorporation of a nitro group allows for a key disconnection via a denitration reaction. rsc.org This, in turn, leads back to a bicyclo[2.2.2]octane intermediate that can be formed through a formal organocatalytic [4+2] cycloaddition. rsc.orgrsc.org
Another approach utilizes a Diels-Alder reaction as a key strategic disconnection. core.ac.ukresearchgate.net This cycloaddition reaction can be used to construct the bicyclo[2.2.2]octene core of the molecule. core.ac.uk For example, the reaction of a conjugated diene ester with α-chloroacrylonitrile can yield the desired bicyclic adduct. core.ac.uk
Computer-assisted organic synthesis programs, such as LHASA, have also been used to perform retrosynthetic analysis on this compound. These programs can identify strategic bonds for disconnection and generate potential synthetic pathways.
Chemical Derivatization and Analogue Synthesis
The chemical modification of this compound allows for the creation of new compounds with potentially different properties.
Esterification Reactions of this compound
Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives in the presence of a catalyst. scientific.netresearcher.liferesearchgate.netresearchgate.net This process can be used to synthesize various patchouli esters, such as patchouli acetate (B1210297) and patchouli propionate (B1217596). scientific.netresearchgate.netresearchgate.net
Homogeneous catalysts like concentrated hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have been used for this purpose. scientific.netresearchgate.net For instance, reacting this compound with propionic acid in the presence of 37% HCl can produce patchouli propionate. scientific.netresearcher.life Similarly, using acetic acid with HCl or H₂SO₄ can yield patchouli acetate. researchgate.net
Heterogeneous catalysts, such as acid-activated bentonite (B74815) and zeolites, have also been employed in the esterification of this compound. scientific.netresearchgate.net Bentonite has been used as a catalyst for the synthesis of patchouli propionate from this compound and propionic acid. scientific.netresearcher.life Zeolites have been utilized for the production of both patchouli acetate and propionate. researchgate.net
The reaction conditions, such as temperature and reaction time, can influence the yield of the ester. For example, heating this compound with propionic acid and a catalyst at 100-110°C for 3 hours has been reported. scientific.netresearcher.life Another study used acetic anhydride (B1165640) and a ZnCl₂ catalyst for the esterification. researchgate.netumm.ac.id
Table of Esterification Reactions:
| Reactants | Catalyst | Product | Yield | Reference |
| This compound, Propionic acid | HCl (37%) | Patchouli propionate | 26% | scientific.netresearcher.life |
| This compound, Propionic acid | Acid-activated bentonite | Patchouli propionate | 21% | scientific.netresearcher.life |
| Patchouli oil, Acetic acid | HCl | Patchouli acetate | 42% | researchgate.net |
| Patchouli oil, Acetic acid | H₂SO₄ | Patchouli acetate | 48% | researchgate.net |
| Patchouli oil, Acetic acid | Zeolite | Patchouli acetate | 38% | researchgate.net |
| Patchouli oil, Propionic acid | HCl | Patchouli propionate | 40% | researchgate.net |
| Patchouli oil, Propionic acid | H₂SO₄ | Patchouli propionate | 54% | researchgate.net |
| Patchouli oil, Propionic acid | Zeolite | Patchouli propionate | 36% | researchgate.net |
| Patchouli oil, Acetic anhydride | ZnCl₂ | Patchouli acetate | - | researchgate.netumm.ac.id |
Note: Yields can vary based on reaction conditions.
Synthesis of Nitrogenous Derivatives (e.g., via Ritter Reaction)
Nitrogen-containing derivatives of this compound can be synthesized through the Ritter reaction. ub.ac.id This reaction involves the acid-induced addition of a nitrile to a carbocation, which is generated from the alcohol. nrochemistry.commdpi.comresearchgate.net
In one study, this compound was reacted with acetonitrile (B52724) in the presence of sulfuric acid at room temperature for 24 hours. ub.ac.id The major product of this reaction was identified as N-(4,8a,9,9-tetramethyl decahydro-1,6-methanonaphtalene-1-yl) acetamide, with a yield of 36.93%. ub.ac.id The Ritter reaction is a useful method for creating N-substituted amides from alcohols and nitriles. mdpi.comresearchgate.net
Biotechnological Production Through Metabolic Engineering
Development of Microbial Cell Factories for Patchouli Alcohol Production
The engineering of microbial hosts to produce this compound involves the introduction of the this compound synthase (PTS) gene, which converts the native precursor farnesyl pyrophosphate (FPP) into this compound. Different microorganisms have been investigated for their potential as production platforms, each with unique advantages.
Saccharomyces cerevisiae, or baker's yeast, is a widely used host for producing terpenoids due to its GRAS (Generally Recognized as Safe) status, well-understood genetics, and inherent mevalonate (B85504) (MVA) pathway that produces the precursor FPP. mdpi.comtandfonline.com
Researchers have successfully constructed this compound-producing S. cerevisiae strains by introducing the PTS gene. mdpi.comresearchgate.net Various strategies have been employed to enhance production, including:
Promoter Engineering: Utilizing strong promoters, such as GAL1, to drive high-level expression of the PTS gene. mdpi.comresearchgate.net
Pathway Optimization: Strengthening the mevalonate pathway to increase the supply of FPP. This has been achieved by overexpressing key enzymes and down-regulating competing pathways, such as the ergosterol (B1671047) biosynthesis pathway. mdpi.comnih.govacs.org For instance, downregulating the ERG9 gene, which diverts FPP to squalene (B77637), has been shown to increase this compound yields. mdpi.com
Precursor Channeling: Fusing FPP synthase with this compound synthase to direct the metabolic flux towards the desired product. nih.govacs.org
Fermentation Optimization: In fed-batch fermentation processes, a final titer of 1.95 g/L of this compound has been achieved. mdpi.comdntb.gov.ua One study reported a production of 466.8 ± 12.3 mg/L in a shaken flask after fermentation optimization. nih.govfrontiersin.org Another recent study achieved a titer of 195.96 mg/L in shake flasks and 1.95 g/L in a 5-L bioreactor through a combination of metabolic engineering and fermentation optimization. mdpi.comresearchgate.net
Engineering the mitochondria of S. cerevisiae has also been explored. By localizing the this compound synthesis pathway within the mitochondria, researchers achieved a 2.71-fold higher titer compared to cytosolic production, indicating that this compartment may provide a higher concentration of the FPP precursor. nih.gov
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Host Strain | Production Titer | Reference |
|---|---|---|---|
| Strengthened MVA pathway, balanced precursor competition, modified transcriptional regulators, optimized fermentation | S. cerevisiae | 1.95 g/L | mdpi.com |
| Fused FPPS and PTS, enhanced MVA pathway, weakened squalene synthase, inhibited farnesol (B120207) biosynthesis | S. cerevisiae | 466.8 ± 12.3 mg/L | nih.gov |
| Mitochondria-compartmentalized synthesis | S. cerevisiae | 1.79 mg/L | nih.gov |
Corynebacterium glutamicum is an industrial bacterium known for its robustness and high-yield production of amino acids. mdpi.comnih.govnih.gov Its native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid precursor synthesis makes it a suitable candidate for producing terpenoids like this compound. nih.govpeerj.com
Key metabolic engineering strategies in C. glutamicum include:
Preventing Byproduct Formation: Deleting genes involved in the synthesis of carotenoids, which are native terpenoid products in this bacterium, to redirect precursor flux towards this compound. mdpi.comnih.gov
Enhancing Precursor Supply: Overexpressing rate-limiting enzymes in the MEP pathway to increase the availability of IPP and DMAPP. mdpi.comnih.gov
Heterologous Gene Expression: Introducing a codon-optimized this compound synthase gene from Pogostemon cablin and an FPP synthase gene (ispA) from E. coli to establish the production pathway. mdpi.comresearchgate.net
These modifications have led to the highest reported this compound titers in microbial fermentation to date, reaching up to 60 mg/L with a volumetric productivity of up to 18 mg/L/d. mdpi.comnih.gov Furthermore, engineered C. glutamicum has been shown to produce this compound from alternative carbon sources like L-arabinose and D-xylose. mdpi.comresearchgate.net
The oleaginous yeast Yarrowia lipolytica is an attractive host for producing hydrophobic compounds like terpenoids. tandfonline.comsorbonne-nouvelle.frresearchgate.net Its high flux towards acetyl-CoA, a key precursor for the MVA pathway, and its natural capacity to accumulate lipids provide a favorable environment for terpenoid biosynthesis. sorbonne-nouvelle.frresearchgate.netacs.org
Systematic metabolic engineering in Y. lipolytica has resulted in significant this compound production. Strategies have included:
Selection of a highly active patchoulol synthase. researchgate.net
Expansion of the mevalonate precursor pool. researchgate.net
Downregulation of competing pathways, such as squalene synthesis, using a Cu2+-repressible promoter. researchgate.net This strategy alone increased the patchoulol titer by 100.9% to 124 mg/L. researchgate.net
Protein fusion strategies , which led to a final titer of 235 mg/L in shake flasks. researchgate.net
Through these combined approaches and fed-batch fermentation in a 5 L bioreactor, a this compound titer of 2.864 g/L was achieved, representing a 1684-fold increase over the initial strain and the highest reported titer to date. researchgate.net
Escherichia coli is a popular host for metabolic engineering due to its rapid growth, well-characterized genetics, and simple nutritional needs. google.comacs.org It utilizes the MEP pathway for isoprenoid synthesis and, importantly, lacks competing pathways for the FPP precursor, making it a promising chassis for this compound production. acs.orgnih.gov
Combinatorial engineering strategies have been applied to enhance this compound titers in E. coli:
Initial Strain Construction: An initial engineered strain produced 14 mg/L of this compound after fermentation optimization. acs.orgnih.gov
Enzyme Engineering: Semirational design of this compound synthase (PTS) improved its substrate binding affinity, increasing the titer to 40.3 mg/L. acs.orgnih.gov
Protein Fusion: Fusing PTS with FPP synthase further boosted the titer to 66.2 mg/L. acs.orgnih.gov
Chassis Engineering: Deleting competing metabolic routes for acetate (B1210297), lactate (B86563), ethanol (B145695), and succinate (B1194679) synthesis, and enhancing the expression of efflux transporters, improved the this compound production to 338.6 mg/L. google.comacs.orgnih.gov
In a bioreactor setting, these engineered E. coli strains have achieved a this compound titer of 970.1 mg/L and a productivity of 199 mg/L/d. google.comacs.orgnih.gov Another study reported a titer of 40.2 mg/L in fed-batch bioreactors using solid-liquid phase partitioning cultivation to improve recovery. nih.gov
Table 2: Comparison of this compound Production in Different Microbial Hosts
| Microbial Host | Key Engineering Strategies | Reported Titer | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | MVA pathway engineering, fermentation optimization | 1.95 g/L | mdpi.com |
| Corynebacterium glutamicum | MEP pathway engineering, byproduct prevention | 60 mg/L | nih.gov |
| Yarrowia lipolytica | Systematic metabolic engineering, protein fusion, fermentation optimization | 2.864 g/L | researchgate.net |
| Escherichia coli | Enzyme and chassis engineering, deletion of competing pathways | 970.1 mg/L | acs.orgnih.gov |
Engineered Yarrowia lipolytica Systems
Strategies for Optimizing Biosynthetic Flux and Titer
A central goal in metabolic engineering is to maximize the flow of carbon from the central metabolism to the final product. For this compound, this involves increasing the intracellular pool of its direct precursor, FPP.
To enhance the production of this compound, a common and effective strategy is to overexpress the key enzymes involved in the biosynthetic pathway. This helps to overcome potential rate-limiting steps and push the metabolic flux towards the desired product.
DXS (1-deoxy-D-xylulose-5-phosphate synthase): This enzyme catalyzes the first committed step in the MEP pathway, which is often a major bottleneck. mdpi.comresearchgate.net Overexpression of dxs has been shown to be beneficial for improving terpenoid production in various organisms, including C. glutamicum. mdpi.com
Idi (Isopentenyl diphosphate (B83284) isomerase): This enzyme interconverts IPP and DMAPP, the two fundamental five-carbon building blocks of all isoprenoids. mdpi.comgoogle.com Maintaining a balanced ratio of IPP and DMAPP is crucial for efficient FPP synthesis. Overexpression of idi has been demonstrated to improve this compound production, particularly when combined with dxs overexpression. mdpi.com
PTS (this compound synthase): As the terminal enzyme in the pathway, the level and activity of PTS are critical for the final product titer. mdpi.com Expressing PTS under the control of strong promoters is a fundamental step in engineering this compound-producing strains. mdpi.comresearchgate.net
FPPS (Farnesyl pyrophosphate synthase): This enzyme condenses two molecules of IPP with one molecule of DMAPP to form the C15 precursor, FPP. mdpi.comnih.gov Overexpressing FPPS can increase the pool of FPP available for PTS. nih.gov Furthermore, fusing FPPS to PTS has been shown to be an effective strategy to channel FPP directly to the final synthase, thereby increasing the production of this compound in both S. cerevisiae and E. coli. nih.govacs.org
Balancing Precursor Supply and Competition
A critical aspect of optimizing this compound production in microbial hosts is managing the metabolic flux towards its direct precursor, farnesyl pyrophosphate (FPP), while minimizing its diversion into competing pathways. mdpi.com FPP is a key intermediate in the isoprenoid pathway and serves as a precursor for various essential metabolites, including sterols and ubiquinone. mdpi.comnih.gov
In Saccharomyces cerevisiae, a commonly used yeast for biotechnological production, the main competing pathways for FPP are the farnesol and squalene synthesis pathways. mdpi.com The conversion of FPP to farnesol is primarily regulated by the DPP1 and LPP1 genes. mdpi.com Studies have shown that inhibiting these competing pathways is an effective strategy to enhance this compound production. mdpi.com For instance, weakening the squalene synthesis pathway, catalyzed by squalene synthase (encoded by the ERG9 gene), can significantly redirect FPP towards this compound synthesis. mdpi.comresearchgate.net One approach involves replacing the native promoter of the ERG9 gene with a weaker, glucose-inducible promoter like HXT1, which helps to balance the carbon flux between cell growth (requiring ergosterol) and product formation. researchgate.netacs.org
In the bacterium Corynebacterium glutamicum, a similar strategy involves preventing the formation of carotenoid-like byproducts to improve this compound yields. mdpi.com Overexpression of enzymes in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs) and isopentenyl diphosphate isomerase (idi), has been shown to increase the supply of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), thereby boosting the FPP pool available for this compound synthesis. mdpi.com
Similarly, in Escherichia coli, which lacks competing pathways for FPP, the focus is on enhancing the supply of the precursor. sci-hub.se Overexpressing the mevalonate (MVA) pathway is a common strategy to increase the intracellular FPP concentration, leading to significantly improved this compound titers. acs.org
Genomic Deletions for Enhanced Production
Targeted genomic deletions are a powerful tool in metabolic engineering to permanently shut down competing metabolic pathways and redirect carbon flux towards the desired product. In S. cerevisiae, the knockout of genes involved in farnesol synthesis, such as DPP1 and LPP1, has been shown to increase the availability of FPP for this compound production. mdpi.com Additionally, a study demonstrated that the combined deletion of three specific genes (YPL062W, YNR063W, and YJL064W) resulted in a synergistic effect that significantly boosted this compound yield. mdpi.com
In C. glutamicum, the deletion of genes encoding geranylgeranyl pyrophosphate (GGPP) synthases, namely idsA and crtE, is a key strategy. mdpi.com This deletion prevents the formation of C40 and C50 carotenoids and leads to the accumulation of IPP and DMAPP, which can then be channeled towards FPP and subsequently this compound. mdpi.com
In E. coli, deleting genes responsible for the synthesis of major fermentation byproducts like acetate (ackA-pta), lactate (ldhA), ethanol (adhE), and succinate (frdA) can maximize the metabolic flux from pyruvate (B1213749) towards the MVA pathway and this compound synthesis. sci-hub.se This strategy has been shown to significantly increase this compound titers. sci-hub.se
Table 1: Impact of Genomic Deletions on this compound Production
| Host Organism | Deleted Gene(s) | Effect on this compound Production | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | DPP1, LPP1 | Increased sesquiterpene yields by reducing FPP conversion to farnesol. | mdpi.com |
| Saccharomyces cerevisiae | YPL062W, YNR063W, YJL064W (combined) | Synergistic boost in this compound yield. | mdpi.com |
| Corynebacterium glutamicum | idsA, crtE | Prevents carotenoid synthesis, increasing precursor pool for this compound. | mdpi.com |
| Escherichia coli | ackA-pta, ldhA, adhE, frdA | Maximized metabolic flux towards this compound, increasing titer. | sci-hub.se |
Protein Fusion Strategies in Expression Systems
In the context of this compound production, fusing farnesyl pyrophosphate synthase (FPPS), which produces FPP, with this compound synthase (PTS), which converts FPP to this compound, has proven to be highly effective. researchgate.netacs.orgacs.org This fusion protein, often denoted as FPPS-PTS or ERG20-PTS, creates a direct channel for the FPP precursor to the active site of PTS, thereby minimizing its diffusion and loss to competing enzymes. nih.govresearchgate.netresearchgate.net
This strategy has been successfully implemented in various host organisms. In S. cerevisiae, expressing FPPS and PTS as a fusion protein significantly increased the utilization of the FPP precursor and boosted this compound production. researchgate.netacs.org Similarly, in the methylotrophic yeast Komagataella phaffii, fusion overexpression of FPPS and PTS was a key element in achieving high-yield this compound production. nih.gov The effectiveness of this strategy has also been demonstrated in plant chassis systems. acs.org Studies have shown that the fusion of FPPS to terpene synthases can lead to remarkable increases in product titers, sometimes by over 100-fold, by increasing protein stability. biorxiv.org
Optimization of Fermentation Conditions for Industrial Scalability Research
Beyond metabolic engineering at the genetic level, optimizing fermentation process parameters is crucial for achieving high-titer production of this compound suitable for industrial-scale applications.
Two-Phase Culture Systems for Product Capture
This compound is a volatile and potentially toxic compound to microbial cells at high concentrations. To overcome these challenges, two-phase culture systems are often employed. mdpi.com In this setup, an organic solvent that is immiscible with the aqueous culture medium is added to the fermenter. This organic phase serves as a sink to continuously capture the this compound as it is produced, thereby reducing its concentration in the vicinity of the cells and preventing product inhibition and loss due to volatility. mdpi.com
Dodecane (B42187) is a commonly used organic solvent for this purpose. mdpi.commdpi.com In fed-batch fermentations of S. cerevisiae and C. glutamicum, the addition of a dodecane overlay has been shown to be essential for achieving high this compound titers. mdpi.commdpi.com For example, in one study with C. glutamicum, a two-phase system with a dodecane overlay was used in a fed-batch fermentation, resulting in a this compound titer of approximately 60 mg/L. mdpi.com
Fed-Batch Fermentation Strategies
Fed-batch fermentation is a widely used strategy to achieve high cell densities and, consequently, high product titers. This technique involves the controlled feeding of nutrients, typically the carbon source, to the culture over time, which prevents the accumulation of inhibitory byproducts and allows for prolonged production phases.
For this compound production, various fed-batch strategies have been developed for different microbial hosts. In S. cerevisiae, a two-stage fed-batch process is often employed. mdpi.com The first stage focuses on rapid cell growth, where a glucose-rich medium is fed until a high cell density is reached. mdpi.com In the second stage, the feed is switched to a different carbon source, such as ethanol, which has been shown to significantly increase terpenoid yields compared to glucose. mdpi.com
In C. glutamicum, fed-batch fermentation has been shown to dramatically increase this compound production compared to batch cultures. mdpi.com A fed-batch process with a complex medium supplemented with glucose as the primary carbon source, combined with a two-phase culture system, resulted in a 130-fold increase in productivity compared to shake flask experiments. mdpi.com
In E. coli, fed-batch fermentation in a bioreactor has also led to substantial improvements in this compound titers, reaching up to 970.1 mg/L. sci-hub.segoogle.com The optimization of fermentation conditions, including temperature and pH, is also critical. For instance, in E. coli, a balance between cell growth and the activity of the this compound synthase enzyme was found to be optimal at 20°C. acs.org
Table 2: Fed-Batch Fermentation Results for this compound Production
| Host Organism | Fermentation Strategy | Titer | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Two-stage fed-batch (glucose, then ethanol) with dodecane overlay | 1.95 g/L | mdpi.com |
| Saccharomyces cerevisiae | Fed-batch with glucose | 466.8 mg/L | researchgate.netacs.orgfrontiersin.org |
| Corynebacterium glutamicum | Fed-batch with glucose and dodecane overlay | ~60 mg/L | mdpi.com |
| Escherichia coli | Fed-batch in 5L fermenter | 970.1 mg/L | sci-hub.segoogle.com |
| Komagataella phaffii | Fed-batch with methanol | 2.47 g/L | nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Farnesyl pyrophosphate (FPP) |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl pyrophosphate (DMAPP) |
| Farnesol |
| Squalene |
| Ergosterol |
| Geranylgeranyl pyrophosphate (GGPP) |
| Acetate |
| Lactate |
| Ethanol |
| Succinate |
| Glucose |
| Pyruvate |
| Dodecane |
| Nerolidol |
| Linalool |
| Sclareol |
| Sabinene |
| α-bulnesene |
| trans-β-caryophyllene |
| β-patchoulene |
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating patchouli alcohol from the complex matrix of essential oil, which contains numerous other volatile compounds. numberanalytics.com These techniques are vital for both qualitative identification and quantitative measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of this compound. numberanalytics.com This method combines the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, patchouli oil is first diluted with a suitable solvent, such as n-hexane, before being injected into the instrument. bioline.org.br The separation is commonly achieved on a fused-silica capillary column, like a 5% phenyl methyl siloxane (HP-5MS) column. bioline.org.br A programmed temperature gradient is applied to the oven to ensure optimal separation of this compound from other components in the oil. bioline.org.br For instance, a temperature program might start at 60°C, ramp to 140°C, then to 160°C, and finally to 230°C to elute all compounds. bioline.org.br
Qualitative analysis is performed by comparing the resulting mass spectrum of the eluted this compound peak with reference spectra from authenticated standards or spectral libraries. researchgate.net Quantitative analysis, on the other hand, is often conducted using an internal standard method with response factors (RF) in conjunction with a Flame Ionization Detector (GC-FID) for accurate concentration determination. researchgate.netnih.gov Studies have shown that this compound is consistently the main volatile constituent in patchouli oil, though its concentration can vary depending on the source and processing of the plant material. researchgate.netnih.govundip.ac.idunpatti.ac.id For example, one analysis of Indonesian patchouli oil reported a this compound content of 39.46%. undip.ac.id Another study found that patchouli oil from Welulu Village, Indonesia, contained 22.7% this compound. unpatti.ac.id The complexity of herbal matrices can sometimes make conventional GC analysis difficult, leading to the development of more sensitive methods like GC-tandem mass spectrometry (GC-MS/MS) for more accurate quantification. nih.gov
| Compound | Percentage (%) in one study unpatti.ac.id | Percentage (%) in another study undip.ac.id |
|---|---|---|
| This compound | 22.7 | 39.46 |
| Delta-Guaiene | 18.90 | 21.51 |
| Alpha-Guaiene | 18.61 | 20.13 |
| Azulene | 8.74 | - |
| trans-Caryophyllene | 7.96 | - |
| Seychellene | 5.70 | - |
| β-Patchoulene | 4.56 | - |
| Veridiflorol | 4.39 | - |
| Patchoulene | 2.88 | - |
| Globulol | 1.88 | - |
| Eremophilene | 1.33 | - |
| Cedr-8-ene | 1.24 | - |
| Cyclohexanone | 1.10 | - |
| Alpha-patchoulena | - | 9.01 |
High-Performance Centrifugal Partition Chromatography (HPCPC) for Preparative Separation
For the isolation of larger quantities of pure this compound, High-Performance Centrifugal Partition Chromatography (HPCPC) has proven to be an effective preparative technique. ptmitraayu.comtandfonline.com HPCPC is a liquid-liquid chromatography method that utilizes a centrifugal field to retain a liquid stationary phase while a liquid mobile phase is passed through it. ptmitraayu.com This technique offers advantages such as shorter run times and higher loading capacities compared to traditional column chromatography. researchgate.net
A successful preparative separation of this compound has been developed using a nonaqueous two-phase solvent system composed of petroleum ether and acetonitrile (B52724) (1:1, v/v) in a descending mode. tandfonline.comresearchgate.net In one study, over 2 grams of this compound with a purity exceeding 98% were isolated from 12.5 grams of patchouli essential oil in a single 300-minute run. tandfonline.comresearchgate.net The identity and purity of the isolated this compound were confirmed by comparing its retention time and mass spectral data with a standard substance analyzed by GC-MS. researchgate.net While effective, this method requires the use of organic solvents. ptmitraayu.com
Spectroscopic Approaches for Structural Elucidation and Profiling
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for profiling its presence in various samples. numberanalytics.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. numberanalytics.comijert.org The FTIR spectrum of this compound and patchouli oil exhibits characteristic absorption bands that confirm its chemical structure. pubtexto.comukm.my The analysis is typically performed over a wavenumber range of 4000-400 cm⁻¹. ukm.my
Key peaks in the FTIR spectrum of patchouli oil include a broad band around 3313-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group, confirming the presence of this compound. ijert.orgpubtexto.com Other significant peaks correspond to C-H bending and stretching in alkanes (around 1445 cm⁻¹), and C=C stretching from aromatic rings. ijert.orgpubtexto.com The presence of a C-O functional group is indicated by a peak in the 1100-1000 cm⁻¹ region. ukm.my FTIR, combined with chemometric methods like Principal Component Analysis (PCA), can also be used as a fast and economical method to assess the quality of patchouli oil based on its this compound content. ukm.myresearchgate.net
| Wavenumber (cm⁻¹) | Functional Group Representation |
|---|---|
| 3313 | O-H stretching |
| 1635 | C=O stretching vibration and N-H bending |
| 1445 | C-H bending stretching alkane and C=C stretching aromatic |
| 1373 | O-H bending |
| 886 | C-H bending vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. numberanalytics.comuni-hamburg.de Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment. bioline.org.brresearchgate.net The structure of isolated this compound has been confirmed through extensive ¹H-NMR and ¹³C-NMR analysis, with the resulting spectral data being consistent with values reported in the literature for authenticated samples. bioline.org.brresearchgate.nettjpr.org
In a typical ¹H-NMR analysis of patchouli oil, the spectra are recorded on a high-field spectrometer (e.g., 500 MHz). ijert.org The resulting chemical shifts (δ) are expressed in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). researchgate.net The abundance of this compound in the oil is reflected in the NMR results, which contribute to its characteristic aroma profile. ijert.org The use of two-dimensional (2D)-NMR techniques further aids in the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound and related compounds. researchgate.net
Near-Infrared Reflectance Spectroscopy (NIRS) for Predictive Modeling
Near-Infrared Reflectance Spectroscopy (NIRS) is a rapid and non-destructive analytical method that has shown great potential for the quantitative prediction of this compound content in patchouli oil. tandfonline.com This technique measures the absorption of near-infrared radiation (typically in the 760-1050 nm or 1000-2500 nm range) by the sample. researchgate.netijstr.org
By developing a calibration model using partial least squares (PLS) regression, NIRS can predict the this compound concentration with high accuracy. tandfonline.comresearchgate.net Studies have demonstrated a strong correlation between the NIRS spectral data and the reference values obtained from GC-MS. researchgate.net For example, one study developed a calibration model with a correlation coefficient (r) of 0.86 and a ratio of performance to deviation (RPD) of 1.8. researchgate.net Another study reported even higher accuracy with a correlation coefficient (R) greater than 0.9. tandfonline.com The primary chemical property corresponding to the this compound content is observed in the wavelength range of approximately 1378-1926 nm. ijstr.org The NIRS method, often coupled with multivariate analysis, provides a fast, non-invasive, and cost-effective alternative for routine quality control of patchouli oil. ijstr.org
Advanced Imaging and Microscopic Techniques in Mechanistic Studies
Microscopic imaging provides direct visual evidence of the physical effects of this compound on cellular and subcellular structures. Techniques like Scanning and Transmission Electron Microscopy are crucial for understanding its mode of action against various organisms.
Scanning Electron Microscopy (SEM) is utilized to observe the surface morphology of cells and tissues, revealing how this compound induces structural damage to microorganisms. In studies of its antifungal properties, this compound was shown to effectively inhibit the growth of the fungus Alternaria alternata. acs.org SEM analysis revealed that treatment with this compound caused significant morphological deformations in the fungal hyphae and inhibited spore germination. acs.org Another study investigating the antibacterial effects of this compound on Helicobacter pylori used SEM to analyze the bacteria's flagellation. nih.gov The results showed that this compound significantly suppressed the flagella of H. pylori, which are crucial for its motility. nih.gov
SEM has also been employed in formulation and extraction studies. For instance, it was used to observe the particle differences in an inclusion complex of this compound with β-cyclodextrin, designed to improve its stability and solubility. plos.org Additionally, SEM analysis has been used to observe the impact of different extraction methods on the morphology of patchouli plant leaves. scilit.comresearchgate.net
Table 1: Summary of SEM Findings on this compound's Effects
| Organism/System | Key Morphological Findings | Reference |
|---|---|---|
| Alternaria alternata | Induced significant morphological deformations in hyphae; inhibited spore germination. | acs.org |
| Helicobacter pylori | Significantly suppressed flagellation, impacting motility. | nih.gov |
| This compound/β-Cyclodextrin Complex | Characterized surface morphology of the inclusion complex particles. | plos.org |
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the visualization of internal subcellular structures and revealing deeper mechanistic insights. mdpi.com Research on the antifungal activity of this compound against A. alternata utilized TEM to show that the compound disrupted the fungus's internal cellular structures. acs.org Similarly, in studies on H. pylori, TEM analysis demonstrated that this compound caused significant damage to the bacterial ultrastructure. nih.gov Observed effects included cell lysis, the formation of blebs on the cell surface, cell wall damage, and a distinct separation between the cell wall and the inner membrane. nih.gov These techniques are pivotal for observing changes in intracellular organelles and determining types of programmed cell death, such as autophagy or apoptosis. researchgate.net
Table 2: Summary of TEM Findings on this compound's Effects
| Organism | Observed Subcellular Changes | Reference |
|---|---|---|
| Alternaria alternata | Disruption of internal cellular structures. | acs.org |
| Helicobacter pylori | Cell lysis, bleb formation, cell wall damage, separation between cell wall and inner membrane. | nih.gov |
Scanning Electron Microscopy (SEM) for Morphological Analysis
"-omics" Technologies in Biosynthesis and Mechanistic Research
"-omics" technologies provide a system-wide view of molecular processes, offering powerful tools for investigating the biosynthesis of this compound in Pogostemon cablin and its mechanism of action.
Transcriptomics, particularly RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR), has been instrumental in identifying the genes involved in this compound biosynthesis. nih.gov Researchers have compared different chemotypes of P. cablin—one rich in this compound (PA-type) and another in pogostone (B610156) (PO-type)—using RNA-Seq. nih.govresearchgate.net This comparative analysis identified 8,390 differentially expressed unigenes between the two types. nih.gov One key finding was the significant upregulation of a patchoulol synthase gene in the PA-type "Nanxiang" (NX) cultivar, directly linking this gene to the high production of this compound. nih.govresearchgate.net The expression patterns observed in the RNA-Seq data were subsequently validated using qRT-PCR. nih.govnih.govresearchgate.net
Further studies have used qRT-PCR to correlate this compound content with gene expression under specific conditions. mdpi.com For instance, in patchouli leaves infected with Corynespora cassiicola, a significant 51% reduction in this compound content was linked to a 94% decrease in the expression of the patchoulol synthase (PTS) gene and a 79% reduction in farnesyl pyrophosphate synthase (FPPS) gene expression. mdpi.com
Table 3: Key Genes in this compound Biosynthesis Identified via Transcriptomics
| Gene | Function | Key Finding | Analytical Method | Reference |
|---|---|---|---|---|
| Patchoulol Synthase (PTS) | Catalyzes the final step in this compound synthesis. | Significantly upregulated in high this compound chemotype; downregulated in diseased leaves. | RNA-Seq, qRT-PCR | nih.govmdpi.com |
| Farnesyl Pyrophosphate Synthase (FPPS) | Produces farnesyl pyrophosphate, the precursor for sesquiterpenes. | Downregulated in diseased leaves, correlating with lower this compound content. | qRT-PCR | mdpi.com |
Proteomics allows for the large-scale study of proteins, providing insights into changes in protein expression and post-translational modifications that transcriptomics cannot capture. scielo.org.mx In a study investigating the antifungal mechanism of this compound against A. alternata, proteomic analysis was conducted alongside transcriptomics. acs.org The results revealed that this compound treatment led to the significant downregulation of ATPase expression in the fungus. acs.org This finding was consistent with observed reductions in ATP content and ATPase activity, suggesting that this compound inhibits fungal growth by disrupting its energy metabolism. acs.org
Metabolomics involves the comprehensive analysis of all metabolites within a biological system. Studies using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOFMS) have mapped the metabolic landscape of P. cablin. nih.gov Quantitative analysis showed that the highest concentration of this compound is found in the leaves (24.89 mg/g), significantly more than in stems and flowers. nih.govresearchgate.net
Metabolomic studies have also revealed how external factors affect this compound biosynthesis. mdpi.com A non-targeted metabolomic analysis of P. cablin leaves infected with leaf spot disease showed extensive disruptions in both volatile and non-volatile compounds. mdpi.com The infection caused a significant reduction in this compound, which was linked to disruptions in key metabolic pathways, including beta-alanine (B559535) metabolism and nicotinate/nicotinamide metabolism. mdpi.com The primary pathway for sesquiterpene synthesis, including this compound, is the mevalonate (B85504) (MVA) pathway, which starts with acetyl-CoA. nih.gov Metabolomic analysis helps to map the distribution and exchange of metabolites within the plant, providing a foundational understanding of how these complex compounds are synthesized and regulated. nih.govresearchgate.net
Table 4: Metabolomic Analysis of this compound and Related Pathways
| Metabolite/Pathway | Key Finding | Tissue/Condition | Analytical Method | Reference |
|---|---|---|---|---|
| This compound | Highest concentration (24.89 mg/g) in leaves. | Healthy P. cablin tissues (leaf, stem, flower). | GC-MS | nih.govresearchgate.net |
| This compound | Content reduced by 51%. | P. cablin leaves infected with C. cassiicola. | GC-MS | mdpi.com |
| Mevalonate (MVA) Pathway | Identified as the main pathway for synthesizing sesquiterpenes like this compound. | P. cablin tissues. | UHPLC-QTOFMS | nih.gov |
| Beta-alanine metabolism | Significantly affected pathway in diseased leaves. | P. cablin leaves infected with C. cassiicola. | LC-MS/MS | mdpi.com |
Proteomics for Protein Expression and Modification
Computational and Chemometric Analysis in Chemical Research
In the study of natural compounds, advanced analytical and characterization methodologies are indispensable for elucidating molecular interactions, biosynthetic pathways, and complex chemical profiles. Computational and chemometric techniques provide powerful tools for analyzing the intricate data derived from instrumental analysis, offering deeper insights into the properties and behavior of molecules like this compound. These in silico approaches, ranging from molecular simulations to multivariate statistical analysis, are crucial for modern chemical research.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. scispace.com This technique is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions. Research on this compound has utilized molecular docking to explore its potential as an inhibitor of various enzymatic targets.
Studies have shown that this compound exhibits significant binding affinity for several viral and inflammatory protein targets. For instance, in an investigation into its anti-influenza activity, flexible docking and molecular dynamic simulations indicated that this compound binds effectively to the neuraminidase protein of the influenza A (H2N2) virus, with a calculated interaction energy of -40.38 kcal/mol. mdpi.com The stability of this interaction was attributed to bonds formed with key active-site residues, including Asp151, Arg152, Glu119, Glu276, and Tyr406. mdpi.com
Similarly, the potential of this compound against SARS-CoV-2 has been explored. nih.gov Docking analyses revealed that this compound can bind to the active sites of critical viral enzymes such as 3C-like protease (3CLpro), papain-like protease (PLpro), and NSP15 endoribonuclease. nih.gov Further research has investigated isomers of this compound as potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies suggested that various alpha-patchouli alcohol isomers could act as inhibitors for both COX-1 and COX-2, with analyses identifying differences in the active sites where the isomers interact. scispace.comnih.gov These computational predictions provide a foundation for understanding the compound's mechanism of action and guide further experimental validation. nih.gov
Table 1: Summary of Molecular Docking Studies on this compound
| Ligand | Protein Target | Key Findings | References |
|---|---|---|---|
| This compound | Influenza A (H2N2) Neuraminidase | Predicted to bind at the active site with an interaction energy of -40.38 kcal/mol. Interacts with key residues Asp151, Arg152, Glu276, Glu119, and Tyr406. | mdpi.com |
| This compound | SARS-CoV-2 3CLpro, PLpro, NSP15 | Found to bind tightly to the active sites of the selected enzyme targets. | nih.gov |
Co-expression Network Analysis (e.g., Weighted Gene Co-expression Network Analysis, WGCNA)
Weighted Gene Co-expression Network Analysis (WGCNA) is a systems biology approach used to describe correlation patterns among genes across multiple samples. It allows researchers to identify modules of highly correlated genes and to relate these modules to external sample traits. This method is particularly useful for exploring the genetic basis of complex biological processes, such as the biosynthesis of secondary metabolites in plants.
In the context of this compound research, WGCNA has been applied to identify genes involved in its biosynthesis within Pogostemon cablin. By analyzing transcriptome data from patchouli leaves, researchers have successfully constructed co-expression networks. researchgate.net These analyses have identified specific gene modules that show a significant correlation with the accumulation of this compound. researchgate.netresearcher.life Such findings are critical for understanding the regulatory mechanisms that control the production of this important sesquiterpene and can aid in efforts to engineer plants with enhanced yields of the compound.
Multivariate Statistical Analysis (e.g., Principal Component Analysis, Hierarchical Cluster Analysis, Linear Discriminant Analysis)
Multivariate statistical analysis encompasses a set of techniques used to analyze data that arise from more than one variable. In chemical research, these methods are often combined with spectroscopic data (such as FTIR and NIR) to classify samples, identify patterns, and build predictive models. ukm.myugm.ac.id
Principal Component Analysis (PCA) is a technique used to emphasize variation and bring out strong patterns in a dataset. It reduces the dimensionality of the data while retaining most of the original variance. In studies on patchouli oil, PCA has been effectively used to process FTIR and NIR spectral data to distinguish between pure patchouli oil and adulterated samples. ugm.ac.idijstr.org For example, one study successfully used PCA to classify patchouli oil mixed with palm oil, with two principal components accounting for 94% of the total variance in the data. ijstr.org Other research demonstrated that PCA could adequately distinguish between patchouli oil samples with different concentrations of this compound. ukm.myresearchgate.net
Linear Discriminant Analysis (LDA) is a supervised classification method that aims to find a linear combination of features that characterizes or separates two or more classes of objects or events. LDA has been successfully used to establish classification models for authenticating patchouli oil. ijstr.org When combined with spectroscopic data, LDA models have shown a high degree of accuracy in classifying pure patchouli oil from adulterated versions and have been used to confirm the authenticity of samples based on their this compound content. ukm.myijstr.orgresearchgate.netnih.gov
Table 2: Applications of Multivariate Statistical Analysis in this compound Research
| Analytical Technique | Chemometric Method | Application | Key Findings | References |
|---|---|---|---|---|
| FTIR Spectroscopy | PCA, HCA, LDA | Quality control and classification of patchouli oil. | Successfully distributed samples into informative groups based on this compound concentration. | ukm.myresearchgate.net |
| NIR Spectroscopy | PCA, LDA | Authentication of patchouli oil and detection of adulteration. | Classification models could distinguish pure patchouli oil from adulterated samples with high accuracy. | ugm.ac.idijstr.org |
Research on Purification and Isolation Techniques
Crystallization-Based Approaches
Crystallization is a highly effective method for achieving exceptional purity. It relies on the principle of a compound solidifying from a solution in a highly ordered, crystalline form, leaving impurities behind in the liquid mother liquor.
A powerful, solvent-free method for isolating patchouli alcohol involves a two-step process of rectification (a more precise form of fractional distillation) followed by crystallization. nih.govgoogle.com In the first stage, patchouli oil is subjected to fractional distillation to produce a fraction highly concentrated in this compound, typically above 70% or 80%. bioline.org.brgoogle.com
Once this enriched fraction is obtained, the second stage, crystallization, is initiated. By cooling the concentrated liquid, sometimes with the addition of seed crystals, the this compound surpasses its saturation point and precipitates as pure crystals. google.comgoogle.com These crystals are then separated from the remaining liquid (mother liquor) by filtration or centrifugation. ajol.infobioline.org.br This combined approach is noted for its ability to produce this compound with very high purity (up to 99%) and a substantial total yield (around 52.9%). bioline.org.brptmitraayu.comnih.gov
Inclusion crystallization is a sophisticated separation technique based on molecular recognition. ptmitraayu.com It involves using a "host" molecule that selectively encapsulates a "guest" molecule (in this case, this compound) to form a stable crystalline complex, known as an inclusion compound. ptmitraayu.comgoogle.com This high degree of selectivity allows for the targeted separation of this compound from the other structurally similar sesquiterpenes in patchouli oil.
Research has successfully employed host molecules like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol for this purpose. nih.goviucr.org The process is described as simple, rapid, and highly effective, with some studies reporting the potential to achieve 100% purity of the isolated this compound. ptmitraayu.comnih.gov
Rectification-Crystallization for High Purity and Yield
Chromatography-Based Purification in Laboratory Research (e.g., Column Chromatography, HPCPC)
Chromatographic techniques are staple methods for purification in laboratory settings, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.
Conventional column chromatography using silica (B1680970) gel is a widely used method for separating this compound. nih.gov However, it can be time-consuming and labor-intensive. researchgate.net
A more advanced and efficient technique is High-Performance Centrifugal Partition Chromatography (HPCPC). ptmitraayu.com HPCPC is a form of counter-current chromatography that utilizes a liquid-liquid partitioning system, avoiding the use of solid stationary supports like silica gel which can cause irreversible adsorption of the sample. researchgate.net Researchers have developed HPCPC methods using a non-aqueous two-phase solvent system (e.g., petroleum ether-acetonitrile) to perform preparative separation of this compound. researchgate.net This technique has been shown to successfully isolate this compound with a purity of over 98% from several grams of essential oil in a single run. researchgate.netresearchgate.net
Advanced Extraction Methods in Research Context
Supercritical carbon dioxide (SC-CO2) extraction is a green technology that has been optimized for obtaining high-quality patchouli oil enriched with this compound. This method is valued for its ability to use environmentally benign solvents. Research has shown that the yield and composition of the extracted oil are highly dependent on the operational parameters of pressure, temperature, and extraction time.
Another study highlighted that SC-CO2 extraction at 14 MPa and 40°C yielded a significantly higher amount of patchouli essential oil (5.07%) compared to traditional steam distillation (1.50%). gavinpublishers.com Further research using SC-CO2 extraction optimized by response surface methodology achieved a this compound yield of up to 1.88% under conditions of 22 MPa pressure and 40°C. nih.gov It has been noted that oil extracted via SC-CO2 is often clearer than that from solvent extraction, suggesting a reduced need for subsequent refining processes. gavinpublishers.com
Table 1: Optimization of Supercritical CO2 Extraction for this compound
| Optimization Goal | Temperature (°C) | Pressure (atm) | Time (minutes) | Predicted Outcome |
|---|---|---|---|---|
| Max Oil Yield | 38 | 146.35 | 74 | 6.41% Oil Yield |
| Max this compound | 41.45 | 135.17 | 252.62 | 25.34% this compound |
Data sourced from studies utilizing Response Surface Methodology (RSM) to optimize extraction conditions. scribd.comresearchgate.netugm.ac.id
Microwave-assisted hydrodistillation (MAHD) has emerged as a more efficient alternative to conventional hydrodistillation (HD) for extracting patchouli oil. This technique significantly reduces extraction time and energy consumption. semanticscholar.org
In a comparative study, the MAHD method yielded 1.9437% patchouli oil with a this compound content of 26.32% in just 120 minutes. e3s-conferences.org A variation of this method, microwave air-hydrodistillation (MAHD), produced an even higher yield of 2.7678% in the same amount of time, although with a slightly lower this compound level of 25.23%. e3s-conferences.org Another study comparing MAHD to conventional HD found that MAHD produced a higher yield (2.7227% vs. 2.6132%) in a much shorter time frame (126 minutes vs. 417 minutes). semanticscholar.org
Further research has demonstrated that MAHD can yield up to 5% essential oil from patchouli leaves, a notable increase from the 4% obtained with traditional HD within a 45-minute extraction period. scilit.com Optimization studies using Response Surface Methodology for MAHD determined that optimal conditions of 440.71 W microwave power and a 383.89 ml solvent volume for 75 minutes could produce a maximum yield of 61.5 mg/g of patchouli essential oil. ump.edu.my
Table 2: Comparison of MAHD and Conventional Hydrodistillation (HD)
| Extraction Method | Yield (%) | This compound (%) | Extraction Time (minutes) |
|---|---|---|---|
| MAHD | 1.9437 | 26.32 | 120 |
| MAHD | 2.7678 | 25.23 | 120 |
| MAHD | 2.7227 | - | 126 |
| HD | 2.6132 | 27.78 | 417 |
Data compiled from various efficiency studies comparing MAHD and HD methods. semanticscholar.orge3s-conferences.org
The use of ionic liquids in a pretreatment step, particularly when combined with microwave radiation, has been shown to significantly enhance the extraction of this compound from Pogostemon cablin. This method, known as microwave radiation-accelerated ionic liquid pretreatment (MRAILP), leverages the ability of ionic liquids to absorb microwaves and dissolve cellulose, thereby breaking down the plant matrix. nih.govwiley.com
In one study, 1-N-butyl-3-methylimidazolium chloride was used as the ionic liquid. nih.govwiley.com The plant material was mixed with the ionic liquid and subjected to microwave irradiation. This process was optimized for factors such as particle size, solvent, microwave power and time, and the ratio of ionic liquid to the sample. nih.gov
Under the optimized conditions, the MRAILP method achieved a this compound extraction yield of 1.94%, which represented a 166% increase compared to microwave-assisted extraction without the ionic liquid pretreatment. nih.gov The recovery rates for this method were excellent, falling within the range of 95.71% to 103.7%. nih.govwiley.com This novel approach offers a rapid and effective means for extracting this compound. nih.gov
Mechanistic Studies of Biological Activities at a Molecular and Cellular Level
Anti-inflammatory Action Mechanisms
Modulation of Inflammatory Mediators and Cytokines
Patchouli alcohol has demonstrated significant anti-inflammatory properties by modulating the production of various inflammatory mediators and cytokines. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, pretreatment with this compound led to a dose-dependent decrease in the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net This inhibitory effect was also observed at the mRNA level, where this compound reversed the LPS-induced increase in the expression of TNF-α, IL-1β, and IL-6. nih.govresearchgate.net
Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two crucial mediators in the inflammatory process. nih.gov This is achieved by down-regulating the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net In a model of Helicobacter pylori-induced gastritis, this compound significantly attenuated the secretion of IL-1β and IL-6. Similarly, in a mouse model of photoaging, topical application of this compound suppressed the UV-induced production of IL-6, IL-10, and TNF-α. doi.org These findings collectively indicate that this compound exerts its anti-inflammatory effects by comprehensively suppressing the expression and production of a wide array of pro-inflammatory molecules.
Table 1: Effect of this compound on Inflammatory Mediators and Cytokines
| Mediator/Cytokine | Cell/Animal Model | Stimulant | Effect of this compound | Reference |
|---|---|---|---|---|
| TNF-α | RAW264.7 macrophages | LPS | Decreased production and mRNA expression | nih.govresearchgate.net |
| IL-1β | RAW264.7 macrophages | LPS | Decreased production and mRNA expression | nih.govresearchgate.net |
| IL-6 | RAW264.7 macrophages | LPS | Decreased production and mRNA expression | nih.govresearchgate.net |
| IL-6 | HT-29 cells | TNF-α | Inhibited over-expression | nih.gov |
| NO | RAW264.7 macrophages | LPS | Decreased production | nih.gov |
| iNOS | RAW264.7 macrophages | LPS | Inhibited over-expression at protein and mRNA levels | nih.gov |
| PGE2 | RAW264.7 macrophages | LPS | Decreased production | nih.gov |
| IL-1β, IL-6 | C57BL/6 mice | H. pylori | Attenuated secretions | |
| IL-6, IL-10, TNF-α | Mice | UV irradiation | Suppressed production | doi.org |
Inactivation of NF-κB Pathway and Associated Signaling
A key mechanism underlying the anti-inflammatory action of this compound is the inactivation of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov This pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.gov this compound has been shown to inhibit the activation of the NF-κB pathway in various cell models. researchgate.net
In LPS-stimulated RAW264.7 macrophages and TNF-α-stimulated HT-29 colorectal cancer cells, this compound was found to suppress the degradation of the inhibitor of NF-κB alpha (IκBα). nih.govresearchgate.net By preventing the degradation of IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby blocking its translocation to the nucleus. researchgate.net This inhibition of p65 nuclear translocation has been confirmed through immunofluorescence staining. Consequently, the transcriptional activity of NF-κB is suppressed, leading to a reduction in the expression of downstream inflammatory mediators. nih.gov
Furthermore, studies have shown that this compound can downregulate the phosphorylation of both IκBα and the p65 subunit, further contributing to the inactivation of the NF-κB pathway. nih.govsemanticscholar.org This effect has been observed in models of castration-resistant prostate cancer and osteoporosis. nih.gov this compound's ability to inactivate NF-κB signaling is also linked to its function as a pregnane (B1235032) X receptor (PXR) agonist, which can in turn inhibit NF-κB signaling. nih.gov
Table 2: Effect of this compound on the NF-κB Pathway
| Molecular Target | Cell/Animal Model | Effect of this compound | Reference |
|---|---|---|---|
| IκBα Degradation | RAW264.7 macrophages, HT-29 cells | Inhibited | nih.govresearchgate.net |
| p65 Nuclear Translocation | RAW264.7 macrophages, HT-29 cells, BMMs | Inhibited/Blocked | researchgate.net |
| NF-κB Transcriptional Activity | BMMs, RAW264.7 cells, HT-29 cells | Suppressed | nih.gov |
| IκBα Phosphorylation | DU145 and PC-3 cells | Downregulated | nih.gov |
| p65 Phosphorylation | DU145 and PC-3 cells, BMMs | Downregulated/Inhibited | nih.gov |
Extracellular Regulated Protein Kinases (ERK) Pathway Involvement
The anti-inflammatory effects of this compound are also mediated through its interaction with the mitogen-activated protein kinase (MAPK) signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway. bvsalud.org The ERK pathway is known to play a role in regulating inflammation, and its inhibition can lead to a reduction in the inflammatory response. nih.gov
In studies using LPS-stimulated RAW264.7 cells and TNF-α-stimulated HT-29 cells, this compound was shown to inhibit the activation of ERK1/2 by decreasing their phosphorylation. nih.govnih.gov This inhibition of ERK phosphorylation, in turn, contributes to the suppression of NF-κB activation, indicating a crosstalk between the ERK and NF-κB pathways in the anti-inflammatory action of this compound. nih.govresearchgate.net Research has further confirmed that this compound suppresses inflammation in periodontitis by regulating the ERK and NF-κB signaling pathways. ajol.info
Table 3: Involvement of the ERK Pathway in the Anti-inflammatory Action of this compound
| Cell/Animal Model | Stimulant | Effect on ERK Pathway | Consequence | Reference |
|---|---|---|---|---|
| RAW264.7 macrophages | LPS | Inhibited ERK1/2 phosphorylation | Suppressed NF-κB activation | nih.govresearchgate.net |
| HT-29 cells | TNF-α | Inhibited ERK1/2 phosphorylation | Suppressed NF-κB activation | nih.govnih.gov |
| Human Periodontal Membrane Cells | LPS | Regulated ERK pathway | Inhibited inflammation and autophagy | ajol.info |
Cyclooxygenase (COX-1) Inhibition
This compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. While many anti-inflammatory drugs target COX-2, some studies have explored the interaction of this compound with COX-1.
Virtual screening and molecular docking studies have suggested that alpha-patchouli alcohol can bind to the active sites of the COX-1 enzyme. bioinformation.net The theoretical data indicate that this binding is maintained by hydrogen bonds and results in an interaction energy that suggests potential inhibition of the COX-1 enzyme. bioinformation.netresearchgate.net Another study also points to alpha-patchouli alcohol isomers as potential selective inhibitors of COX-1. ejmanager.com However, it is important to note that these are theoretical findings, and experimental evidence is needed for confirmation. bioinformation.net In contrast, one study reported that this compound pretreatment upregulated both COX-1 and COX-2 mRNA expression in a gastric ulcer model, suggesting a more complex regulatory role. biocrick.com
Antioxidant Stress Mitigation Mechanisms
Reduction of Reactive Oxygen Species (ROS) and Oxidative Damage Markers (e.g., Malondialdehyde)
This compound exhibits significant antioxidant properties by reducing the levels of reactive oxygen species (ROS) and markers of oxidative damage, such as malondialdehyde (MDA). nih.govresearchgate.net In a model of H. pylori-induced gastritis, this compound effectively attenuated oxidative stress by decreasing intracellular ROS and MDA levels. It also significantly inhibited the production of ROS in neutrophils activated by H. pylori. nih.gov
Furthermore, in a study on heat shock-induced oxidative damage in intestinal epithelial cells, this compound was found to protect cells by reducing markers of oxidative stress like MDA. mdpi.com In animal models of photoaging, topical application of this compound was shown to reduce MDA levels in the skin. mdpi.com Similarly, in a rat model of ethanol-induced gastric ulcers, pretreatment with this compound decreased MDA levels in gastric tissues. mdpi.com These findings indicate that this compound can mitigate oxidative damage by reducing both ROS production and lipid peroxidation. researchgate.net
Table 4: Effect of this compound on ROS and Oxidative Damage Markers
| Oxidative Stress Marker | Cell/Animal Model | Inducing Agent | Effect of this compound | Reference |
|---|---|---|---|---|
| Reactive Oxygen Species (ROS) | GES-1 cells | H. pylori | Significantly attenuated production | |
| ROS | Rat neutrophils | H. pylori | Significantly inhibited production | nih.gov |
| Malondialdehyde (MDA) | GES-1 cells | H. pylori | Decreased content | |
| MDA | Intestinal epithelial cells (IEC-6) | Heat shock | Reduced levels | mdpi.com |
| MDA | Mice skin | UV irradiation | Reduced levels | mdpi.com |
| MDA | Rat gastric tissue | Ethanol (B145695) | Decreased levels | mdpi.com |
Enhancement of Cellular Antioxidant Defense Systems
This compound has demonstrated the ability to bolster cellular antioxidant defense systems, primarily through the activation of the Nrf2/HO-1 signaling pathway. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. tandfonline.com Under conditions of oxidative stress, this compound treatment has been shown to increase the expression of Nrf2. tandfonline.commdpi.com This activation leads to the upregulation of downstream antioxidant enzymes. mdpi.com
In intestinal epithelial cells (IEC-6) subjected to heat shock-induced oxidative damage, this compound treatment increased the expression of both Nrf2 and heme oxygenase-1 (HO-1), a key cytoprotective enzyme. mdpi.com This was accompanied by a reduction in malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com Similarly, in a mouse model of D-galactose-induced aging, this compound was found to activate the Nrf2/HO-1 pathway, thereby ameliorating oxidative stress in cartilage. nih.gov Studies have also shown that patchouli oil, of which this compound is a major constituent, can upregulate the antioxidant enzymes superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase. the-hospitalist.org
The activation of the Nrf2 pathway by this compound appears to be a key mechanism by which it protects cells from oxidative damage. tandfonline.com For instance, in alcohol-induced acute liver injury in rats, this compound suppressed reactive oxygen species (ROS) levels and increased antioxidant enzyme activities through the CYP2E1/ROS/Nrf2/HO-1 pathway. nih.gov
Anticancer Mechanisms
This compound exhibits anticancer activity through a variety of molecular mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and apoptosis.
Inhibition of Histone Deacetylase (HDAC) Expression and Activity
One of the proposed anticancer mechanisms of this compound involves the inhibition of histone deacetylase (HDAC) expression and activity. bvsalud.orgchemfaces.com Specifically, this compound has been shown to attenuate the expression of histone deacetylase 2 (HDAC2). mdpi.comchemfaces.comresearchgate.netbiocrick.com This inhibition of HDAC2 expression and enzymatic activity has been observed in human colorectal cancer cells. chemfaces.com The inhibition of HDACs can lead to changes in gene expression that are unfavorable for cancer cell growth and survival. bvsalud.org Studies have shown that alcohol can upregulate HDAC2 expression through mechanisms involving oxidative stress. nih.gov
Downregulation of Oncogenic Signaling (e.g., c-myc) and Activation of Tumor Suppressor Pathways
This compound has been found to downregulate the expression of the oncogene c-myc in human colorectal cancer cells. chemfaces.combiocrick.comsemanticscholar.org The c-myc protein is a critical regulator of cell proliferation, and its downregulation can contribute to the suppression of tumor growth. mdpi.com In addition to downregulating oncogenes, this compound can activate tumor suppressor pathways. For instance, it has been shown to activate p21 expression in human colorectal cancer cells. chemfaces.comsemanticscholar.org The p21 protein is a cyclin-dependent kinase inhibitor that can halt the cell cycle. Furthermore, this compound has been observed to activate p53 levels in non-small cell lung cancer cells. mdpi.com
Blocking of Epidermal Growth Factor Receptor (EGFR) Pathway Phosphorylation
This compound has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR). bvsalud.orgsemanticscholar.orgnih.gov The EGFR pathway is a critical signaling cascade that, when activated, promotes cell proliferation, survival, and migration. nih.gov By blocking the phosphorylation of EGFR, this compound can effectively inhibit the downstream signaling of this pathway, including the phosphorylation of MEK and ERK. nih.gov This mechanism has been demonstrated in A549 human lung cancer cells, where this compound treatment suppressed the phosphorylation of EGFR and thereby blocked downstream signaling, contributing to its anticancer activity. semanticscholar.orgnih.gov
Activation of c-Jun N-terminal Kinase (JNK) Pathway
This compound has been found to activate the c-Jun N-terminal kinase (JNK) pathway, which can contribute to the induction of apoptosis in cancer cells. bvsalud.org The JNK pathway is a stress-activated protein kinase pathway that can be triggered by various stimuli, including those that lead to apoptosis. wikipedia.org In A549 lung cancer cells, the activation of the JNK signaling pathway by this compound was associated with the induction of apoptosis. bvsalud.org The activation of JNK can lead to the phosphorylation of various downstream targets that regulate apoptosis. wikipedia.org Research suggests that the activation of kinases like JNK can subsequently enhance the activity of transcription factors involved in regulating the expression of matrix metalloproteinases (MMPs). doi.org
Activation of Mitochondrial Cytochrome C Apoptosis Pathway
This compound can induce apoptosis through the activation of the intrinsic, or mitochondrial, pathway. bvsalud.org This pathway is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. semanticscholar.orgnih.gov In human lung cancer A549 cells and castration-resistant prostate cancer cells, this compound treatment led to a decrease in the mitochondrial membrane potential. semanticscholar.orgamegroups.org
This is followed by the activation of a cascade of caspases, which are the executioners of apoptosis. nih.gov this compound has been shown to activate caspase-9 and caspase-3. semanticscholar.orgnih.gov The activation of these caspases was observed in A549 cells, leading to apoptosis. semanticscholar.orgnih.gov Furthermore, this compound can modulate the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptosis pathway. It has been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and enhance the expression of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. semanticscholar.orgamegroups.orgnih.gov This shift in the balance between pro- and anti-apoptotic proteins favors the permeabilization of the mitochondrial membrane and the release of cytochrome c. nih.gov
Induction of Antiproliferative and Pro-apoptotic Cellular Effects
This compound (PA) has demonstrated significant antiproliferative and pro-apoptotic activities across various cancer cell lines through multiple molecular pathways.
In human colorectal cancer cells (HCT116 and SW480), PA has been shown to inhibit cell growth and promote apoptosis. semanticscholar.org The proposed mechanism involves the downregulation of histone deacetylase 2 (HDAC2) expression. This, in turn, reduces the expression of the c-myc oncogene, leading to an increase in p21 expression and a subsequent suppression of cyclin D1 and CDK4, which are key regulators of the cell cycle. semanticscholar.orgresearchgate.net Furthermore, PA activates p65-dependent NF-κB transcription, contributing to its pro-apoptotic effects. semanticscholar.org
In the context of castration-resistant prostate cancer (CRPC) cells (DU145 and PC-3), PA treatment has been observed to inhibit cell viability in a time- and concentration-dependent manner. amegroups.orgnih.gov It induces apoptosis through the mitochondrial cascade pathway. amegroups.org This is evidenced by the dissipation of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, the release of cytochrome c into the cytosol, and the activation of caspase-3. semanticscholar.orgamegroups.org Additionally, PA has been found to suppress the expression of the livin protein, an inhibitor of apoptosis. semanticscholar.org In vivo studies on PC-3 xenograft tumors confirmed that PA treatment activates caspase-3 and reduces the expression of Mcl-1, further supporting its role in inducing apoptosis via the mitochondrial pathway. amegroups.org
For non-small cell lung cancer (NSCLC), PA has been found to suppress tumor growth by inhibiting the phosphorylation of EGFR and MER/ERK and activating the JNK pathway. researchgate.net It also causes G1/S phase arrest by influencing p53/p21 and CDK2/cyclin E and activates mitochondrial-mediated apoptosis by regulating the Bcl-2/Bax/caspase-9/-3 pathway. researchgate.net
In gastric cancer cells, PA has been shown to inhibit proliferation, migration, and invasion. It induces G0/G1 phase arrest and apoptosis, with studies showing an upregulation of Bax and caspase-3 expression and a downregulation of Bcl-2 expression.
Table 1: Antiproliferative and Pro-apoptotic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Molecular Mechanisms | Research Findings |
|---|---|---|---|
| HCT116, SW480 | Colorectal Cancer | Downregulation of HDAC2 and c-myc; Upregulation of p21; Suppression of cyclin D1 and CDK4; Activation of NF-κB. semanticscholar.orgresearchgate.net | Inhibition of cell growth and induction of apoptosis. semanticscholar.org |
| DU145, PC-3 | Prostate Cancer | Increased Bax/Bcl-2 ratio; Mitochondrial membrane potential dissipation; Cytochrome c release; Caspase-3 activation; Repression of livin protein. semanticscholar.orgamegroups.orgnih.gov | Inhibition of cell viability and induction of apoptosis via the mitochondrial pathway. amegroups.orgnih.gov |
| A549 | Non-Small Cell Lung Cancer | Inhibition of EGFR and MER/ERK phosphorylation; Activation of JNK pathway; G1/S phase arrest (p53/p21, CDK2/cyclin E); Regulation of Bcl-2/Bax/caspase-9/-3. researchgate.net | Suppression of tumor growth in vitro and in vivo. researchgate.net |
| HGC-27, NCI-N87 | Gastric Cancer | Upregulation of Bax and caspase-3; Downregulation of Bcl-2; G0/G1 phase arrest. | Inhibition of cell proliferation, migration, and invasion; Induction of apoptosis. |
Antiviral Action Mechanisms
Regulation of RIG-I-like Helices (RLH) Signal Pathway
This compound has been shown to exert antiviral effects by modulating the RIG-I-like helices (RLH) signaling pathway, a crucial component of the innate immune response to viral infections. dntb.gov.ua Following infection with the H1N1 influenza virus, PA has been observed to inhibit the expression of pro-inflammatory cytokines such as IFN-γ and IL-4 in human bronchial epithelial cells. researchgate.netfrontiersin.org
Direct Interaction with Viral Proteins or Nucleic Acids
Research indicates that this compound can directly interact with viral components, although the precise nature of these interactions is still being elucidated. Studies have suggested that PA may inactivate influenza A virus (IAV) particles directly. nih.govnih.gov One proposed mechanism for this virucidal effect is the destruction of the viral envelope. thieme-connect.com
In silico studies, including flexible docking and molecular dynamic simulations, have shown that PA can bind to the neuraminidase (NA) protein of the influenza A (H2N2) virus. nih.gov The interaction energy was calculated to be -40.38 kcal mol⁻¹, indicating a strong binding affinity. nih.govmdpi.com Key active-site residues of the neuraminidase protein, such as Asp151, Arg152, Glu119, Glu276, and Tyr406, were identified as playing an important role in this binding process. nih.gov
Furthermore, molecular docking analyses have revealed that PA can bind to the active sites of SARS-CoV-2 enzymes, including 3CLpro, PLpro, and NSP15. mdpi.comcapes.gov.br However, it is important to note that some experimental studies did not find evidence of direct interaction with the NA and hemagglutinin (HA) proteins on the virus surface, suggesting that the virucidal effect may not be solely based on this interaction. thieme-connect.com Contradictory findings exist, with some research indicating that PA can block HA2-mediated membrane fusion, suggesting it could be a membrane fusion inhibitor. frontiersin.org
Inhibition of Viral Adsorption or Enzyme Activity (e.g., Neuraminidase)
This compound has demonstrated the ability to inhibit viral activity by interfering with early stages of the viral life cycle, including adsorption, and by inhibiting key viral enzymes like neuraminidase. nih.govthieme-connect.com
Several studies have shown that PA can inhibit the enzymatic activity of viral neuraminidase. nih.govplos.org This inhibition is believed to interfere with the release of new virions from infected cells, a critical step in the viral life cycle. nih.gov The potent inhibition of neuraminidase by PA has been supported by both in vitro and in silico studies. nih.govmdpi.com However, there are conflicting reports, with some studies indicating that PA does not significantly inhibit neuraminidase activity at certain concentrations. nih.gov
Beyond neuraminidase inhibition, PA has been shown to interfere with the early stages of viral replication, including adsorption and penetration. frontiersin.orgplos.org It has been reported to block influenza A virus infection by interfering with steps that occur after virus adsorption. nih.govnih.gov This is further supported by findings that PA can inhibit hemagglutination, suggesting it may interfere with the virus's ability to bind to host cells. frontiersin.org
Table 2: Antiviral Mechanisms of this compound
| Mechanism | Virus | Key Findings |
|---|---|---|
| Regulation of RLH Signal Pathway | Influenza A (H1N1) | Downregulates mRNA of RIG-I, MAVS, IRF3, and IRF7 in dendritic cells and macrophages. researchgate.netfrontiersin.org |
| Direct Interaction with Viral Proteins | Influenza A (H2N2), SARS-CoV-2 | Binds to neuraminidase protein; nih.gov Binds to active sites of 3CLpro, PLpro, and NSP15. mdpi.comcapes.gov.br |
| Inhibition of Viral Adsorption & Enzyme Activity | Influenza A | Inhibits neuraminidase activity; nih.govplos.org Blocks early stages of viral replication after adsorption. nih.govnih.gov |
Antimicrobial Action Mechanisms (Antibacterial and Antifungal)
Impairment of Microbial Cell Membrane Synthesis and Function
This compound demonstrates broad-spectrum antimicrobial activity by targeting the synthesis and function of microbial cell membranes in both bacteria and fungi. acs.orgscilit.comfigshare.com This mechanism involves disrupting the structural integrity of the cell membrane, which leads to a cascade of events culminating in cell death.
For its antifungal action, particularly against Alternaria alternata, PA has been shown to cause significant morphological deformations in hyphae and inhibit spore germination. acs.orgscilit.comfigshare.com Transcriptomic, proteomic, and physiological analyses have revealed that PA impairs cell membrane synthesis and function. acs.orgscilit.comfigshare.com This disruption leads to a loss of cellular integrity, leakage of intracellular components, and ultimately, cellular dysfunction and apoptosis. acs.orgscilit.comfigshare.com The mechanism is thought to involve the interaction of terpene compounds, like PA, with the cell membrane through an adsorption process that results in protein denaturation and destruction of the membrane. unpad.ac.id
In terms of its antibacterial effects, PA has been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. narraj.org The primary mechanism of action is the disruption of the microbial cell membrane. narraj.org This disruption interferes with critical cellular processes such as the proton motive force, electron transport, and active transport, leading to the coagulation of intracellular components. narraj.org For instance, against Staphylococcus aureus, pogostone (B610156), a related compound in patchouli oil, has been shown to disrupt the bacterial cell membrane by interacting with membrane proteins. mdpi.com Similarly, studies on Helicobacter pylori suggest that PA may interfere with the cell membrane, contributing to its antibacterial effect. frontiersin.org
Table 3: Antimicrobial Action of this compound via Cell Membrane Impairment
| Organism Type | Specific Organism(s) | Mechanism of Action | Observed Effects |
|---|---|---|---|
| Fungus | Alternaria alternata | Impairment of cell membrane synthesis and function. acs.orgscilit.comfigshare.com | Morphological deformation of hyphae, inhibition of spore germination, cellular dysfunction, and apoptosis. acs.orgscilit.comfigshare.com |
| Bacteria | Staphylococcus aureus, Helicobacter pylori | Disruption of cell membrane integrity and function, interaction with membrane proteins. narraj.orgmdpi.comfrontiersin.org | Interference with cellular transport and energy processes, coagulation of intracellular components. narraj.org |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p21 |
| Cyclin D1 |
| CDK4 |
| p65 |
| Bax |
| Bcl-2 |
| Cytochrome c |
| Caspase-3 |
| Livin |
| Mcl-1 |
| p53 |
| Cyclin E |
| CDK2 |
| Caspase-9 |
| IFN-γ |
| IL-4 |
| RIG-I |
| MAVS |
| IRF3 |
| IRF7 |
| Neuraminidase |
| Hemagglutinin |
Disruption of Mitochondrial Activity in Microbes
This compound has been shown to exert its antimicrobial effects in part by disrupting the mitochondrial activity of pathogenic fungi. acs.org In studies involving Alternaria alternata, a fungus responsible for postharvest rot in green peppers, treatment with this compound led to significant impairment of mitochondrial function. acs.org This disruption is a key component of its antifungal mechanism, contributing to cellular dysfunction and eventual apoptosis of the microbial cells. acs.org The impairment of mitochondrial activity suggests that this compound may interfere with the electron transport chain or the integrity of the mitochondrial membrane, leading to a breakdown in cellular energy production. acs.orgacademicjournals.org
Induction of Oxidative Stress and Cellular Dysfunction Leading to Apoptosis in Microbes
A primary mechanism through which this compound exhibits its antimicrobial properties is the induction of oxidative stress within microbial cells, which culminates in apoptosis. acs.orgmedchemexpress.comnih.gov Research on Alternaria alternata has demonstrated that this compound treatment leads to an increase in reactive oxygen species (ROS). acs.org This surge in ROS, coupled with a decrease in the levels of crucial antioxidants like non-protein sulfhydryl (NP-SH) and an altered glutathione/glutathione disulfide (GSH/GSSG) ratio, indicates a state of significant oxidative stress. medchemexpress.com
The accumulation of ROS and the resulting oxidative damage contribute to broad cellular dysfunction. acs.org This includes damage to essential cellular components, which ultimately triggers the apoptotic cascade. acs.orgnih.gov The pro-apoptotic effects are further evidenced by the upregulation of apoptosis-related proteins. nih.gov This multifaceted attack, initiated by oxidative stress, effectively compromises the microbe's ability to survive and proliferate. acs.org
Inhibition of Microbial Spore Germination
This compound has demonstrated a significant capacity to inhibit the germination of microbial spores, a critical step in the lifecycle of many pathogenic fungi. acs.orgresearcher.life Studies focusing on Alternaria alternata have shown that this compound effectively hinders spore germination in a dose-dependent manner. acs.org For instance, at a concentration of 0.50 mg/mL, the inhibition rate of spore germination was 45.92%, which increased to 70.04% at a concentration of 1.00 mg/mL. acs.org The calculated EC₅₀ value for the inhibition of A. alternata spores was 0.58 mg/mL. acs.org This inhibitory action is crucial for preventing the initiation of fungal infections and the subsequent spoilage of agricultural products. acs.orgresearcher.life The ability to halt germination prevents the transition from a dormant spore to a vegetative, disease-causing state. acs.orggoogle.com
| Microbe | Activity | Concentration | Inhibition Rate (%) | EC₅₀ (mg/mL) |
| Alternaria alternata | Spore Germination Inhibition | 0.50 mg/mL | 45.92 | 0.58 |
| Alternaria alternata | Spore Germination Inhibition | 1.00 mg/mL | 70.04 | 0.58 |
| Alternaria alternata | Mycelial Growth Inhibition | 2.00 mg/mL | 88.28 (based on dry weight reduction) | 0.48 |
Neuroprotective Mechanisms
Maintenance of Blood-Spinal Cord Barrier (BSCB) Integrity
This compound has been identified as a promising agent for preserving the integrity of the blood-spinal cord barrier (BSCB) following injury. nih.govnih.gov The BSCB is a critical structure that maintains the homeostasis of the spinal cord's microenvironment. nih.gov Following a spinal cord injury (SCI), the rupture of this barrier leads to a cascade of secondary injuries, including inflammation and neuronal death. nih.govnih.gov
Research has shown that this compound can significantly prevent the hyperpermeability of the BSCB that occurs after SCI. nih.gov It achieves this by mitigating the loss of tight junction proteins, such as claudin-5 and β-catenin, which are essential for maintaining the structural integrity of the barrier between endothelial cells. nih.gov By preserving the BSCB, this compound helps to limit the infiltration of harmful substances and inflammatory cells into the spinal cord tissue, thereby reducing secondary damage and supporting neurological function. nih.govnih.gov
Inhibition of Endoplasmic Reticulum (ER) Stress
A key neuroprotective mechanism of this compound involves the inhibition of endoplasmic reticulum (ER) stress. nih.govx-mol.net ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen and is a significant contributor to cell death in the context of spinal cord injury. nih.gov
Studies have demonstrated that this compound treatment effectively suppresses the activation of key ER stress markers. nih.gov In models of oxygen-glucose deprivation (OGD), which mimics ischemic conditions, this compound reduced the expression of GRP78, ATF6, and CHOP, all of which are critical components of the ER stress response pathway. By alleviating ER stress, this compound inhibits the downstream apoptotic pathways that are triggered by prolonged ER dysfunction. nih.gov This action is crucial for protecting neural cells from apoptosis and preserving tissue viability after an injury. nih.gov The inhibition of ER stress is also directly linked to the maintenance of BSCB integrity, as ER stress-mediated apoptosis of endothelial cells is a major cause of barrier disruption. nih.gov
Reduction of Mitochondrial Damage in Neural Cells
This compound exerts neuroprotective effects by reducing mitochondrial damage in neural cells, a process closely linked to the inhibition of ER stress. nih.gov Mitochondrial dysfunction is a central event in the apoptotic pathway, and its prevention is critical for cell survival following a neurological insult like spinal cord injury. nih.govfrontiersin.org
Research has shown that this compound can inhibit the loss of mitochondrial function and reduce the expression of apoptosis-related proteins. nih.gov Specifically, it has been found to inhibit the expression of the pro-apoptotic protein Bax and activated caspase-3, while promoting the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, studies using JC-1 staining, a method to evaluate mitochondrial membrane potential, have confirmed that this compound decreases mitochondrial-mediated cell death. nih.gov By preserving mitochondrial integrity and function, this compound helps to prevent the activation of the intrinsic apoptotic pathway, thereby reducing endothelial and neuronal cell death following injury. nih.gov
| Protein/Marker | Effect of this compound Treatment | Associated Pathway |
| GRP78 | Decrease | Endoplasmic Reticulum Stress |
| ATF6 | Decrease | Endoplasmic Reticulum Stress |
| CHOP | Decrease | Endoplasmic Reticulum Stress |
| Bax | Decrease | Mitochondrial Apoptosis |
| Cleaved Caspase-3 | Decrease | Apoptosis Execution |
| Bcl-2 | Increase | Mitochondrial Apoptosis |
| Claudin-5 | Increase | Blood-Spinal Cord Barrier Integrity |
| β-catenin | Increase | Blood-Spinal Cord Barrier Integrity |
Modulation of Akt/CHOP/Caspase-3 Pathway
Research has shown that this compound (PA) can exert protective effects by modulating the Akt/CHOP/Caspase-3 pathway. In the context of spinal cord injury (SCI), PA has been found to improve the integrity of the blood-spinal cord barrier by inhibiting endoplasmic reticulum stress through this specific pathway. nih.gov This suggests that PA's neuroprotective effects are, at least in part, mediated by its ability to suppress apoptosis and endoplasmic reticulum stress. nih.gov The pathway involves the activation of Akt, which in turn inhibits the expression of C/EBP homologous protein (CHOP) and the subsequent activation of Caspase-3, a key executioner of apoptosis. x-mol.netx-mol.netexaly.com By intervening in this cascade, this compound helps to preserve cellular integrity and function in the face of cellular stress. nih.gov
Gastrointestinal Protective Mechanisms
This compound demonstrates significant protective effects on the gastrointestinal system through multiple mechanisms.
Restoration of Gastric Mucosal Integrity
This compound has been shown to protect the gastric mucosa from damage. nih.gov Studies indicate that PA can significantly protect the gastric mucosa from damage induced by agents like Helicobacter pylori. nih.govnih.gov In a mouse model of gastritis induced by H. pylori, treatment with this compound resulted in significant protection of the gastric mucosa. nih.govnih.govfrontiersin.org This protective effect is associated with the maintenance of the intestinal barrier. In models of colitis, PA treatment helped restore the expression of tight junction proteins like Zona occludens 1 (ZO-1) and Occludin, which are crucial for maintaining the integrity of the intestinal barrier. nih.gov Furthermore, it has been noted that while this compound itself is effective, its metabolite, β-patchoulene, formed in gastric juice, may be even more effective in preventing ethanol-induced gastric injury. asm.org
Attenuation of Apoptosis and Mitochondrial Damage in Gastric Epithelial Cells
At the cellular level, this compound protects gastric epithelial cells (GES-1) from injury by mitigating apoptosis and mitochondrial damage. nih.govmedchemexpress.com In in vitro studies where GES-1 cells were exposed to H. pylori, treatment with this compound led to a significant increase in cell viability and a decrease in the leakage of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.govfrontiersin.orgmedchemexpress.com Furthermore, PA treatment markedly elevated the mitochondrial membrane potential and attenuated cellular apoptosis, thereby protecting the gastric epithelial cells from H. pylori-induced injuries. nih.govmedchemexpress.com This anti-apoptotic effect is also observed in the context of gastric cancer cells, where PA can induce apoptosis and inhibit proliferation. frontiersin.org The protective action against oxidative stress-induced apoptosis in gastric epithelial cells has also been highlighted in other studies. tandfonline.com
Table 1: Effect of this compound on Gastric Epithelial Cells (GES-1) Exposed to H. pylori
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Cell Viability | Significantly increased | nih.govmedchemexpress.com |
| Lactate Dehydrogenase (LDH) Leakage | Decreased | nih.govmedchemexpress.com |
| Mitochondrial Membrane Potential | Markedly elevated | nih.govmedchemexpress.com |
Regulation of Excitatory Neurotransmission in the Myenteric Plexus
This compound has been found to modulate the enteric nervous system, which plays a key role in regulating gastrointestinal motility. frontiersin.org Specifically, it has been shown to improve symptoms in a rat model of diarrhea-predominant irritable bowel syndrome (IBS-D) by regulating excitatory neurotransmission in the myenteric plexus. frontiersin.orgwjgnet.comnih.gov Treatment with PA was found to decrease the proportion of excitatory neurons in the longitudinal muscle myenteric plexus (LMMP) of the distal colon. frontiersin.orgresearchgate.net It also reduced the number of neurons positive for the excitatory neurotransmitters acetylcholine (B1216132) (Ach) and substance P (SP) and restored their levels in IBS-D rats. frontiersin.org These findings suggest that this compound can alleviate diarrheal symptoms by modulating the activity of excitatory neurons in the gut, thereby improving intestinal motility. frontiersin.orgnih.gov
Table 2: Effect of this compound on Myenteric Plexus in a Rat Model of IBS-D
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Proportion of Excitatory LMMP Neurons | Significantly reduced | frontiersin.org |
| Number of Acetylcholine (Ach)-Positive Neurons | Decreased | frontiersin.org |
| Number of Substance P (SP)-Positive Neurons | Decreased | frontiersin.org |
Other Investigated Molecular Interactions (e.g., Calcium Ion Antagonism)
Beyond the specific pathways mentioned, this compound interacts with other molecular targets. One notable interaction is its role as a calcium ion (Ca²⁺) antagonist. mdpi.com In vitro studies have demonstrated that this compound can inhibit the influx of Ca²⁺, which may contribute to its ability to alleviate excessive smooth muscle contractions in the digestive system. mdpi.comnih.gov This action is believed to be endothelium-independent and involves the blockade of both voltage-dependent and receptor-operated Ca²⁺ channels in vascular smooth muscle cells, as well as inhibiting intracellular Ca²⁺ release. nih.gov This calcium-antagonizing activity could be a factor in its traditional use for symptoms like diarrhea, nausea, and vomiting. mdpi.com Additionally, molecular docking studies have suggested that this compound can interact with various proteins, including cyclooxygenase-1 (COX-1), through hydrogen bonding and van der Waals interactions. researchgate.netnumberanalytics.com
Q & A
Q. What are the standard methodologies for isolating patchouli alcohol from patchouli oil?
this compound is typically isolated using fractional distillation under vacuum followed by crystallization. Fractional distillation separates the oil into fractions based on boiling points, with fraction C (containing >80% this compound) selected for further purification. Cooling and centrifugation yield crystalline this compound, which is then filtered and characterized via melting point, IR, NMR, and MS . Gas chromatography (GC) with retention index (RI) validation using columns like DB-5 or HP-5 is critical for purity assessment .
Q. How is the molecular structure of this compound confirmed in academic research?
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
GC with flame ionization detection (FID) is standard, using internal or external calibration. However, replication studies highlight uncertainties due to the lack of certified reference materials. Researchers must validate methods via inter-laboratory comparisons and report relative standard deviations (RSD <5%) to ensure reproducibility . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is emerging as an alternative for non-volatile derivatives .
Advanced Research Questions
Q. What strategies are employed in the asymmetric synthesis of (-)-patchouli alcohol?
Asymmetric synthesis leverages organocatalytic [4+2] cycloadditions to construct the [2.2.2] bicyclic core enantioselectively. Key steps include enantioselective Diels-Alder reactions using proline-derived catalysts and subsequent Wagner-Meerwein rearrangements to establish stereocenters. Recent work achieved 92% enantiomeric excess (ee) using chiral phosphoric acid catalysts .
Q. How can molecular docking tools evaluate this compound’s interaction with COX-1?
Computational studies using Hex 6.12 and LeadIT2 Bisolve simulate binding affinities. Docking reveals hydrogen bonds between this compound and COX-1 residues Ser142A, Glu139A, and Asp228B, with interaction energies of -15 kJ/mol (with DMSO solvent). However, solvent models must account for dielectric effects, and results require validation via mutagenesis or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve contradictions in this compound’s anti-inflammatory activity across studies?
Discrepancies often arise from purity variations (e.g., 98% vs. >99%) and assay conditions. Dose-response curves in LPS-induced inflammation models show efficacy at 10–50 mg/kg in vivo but not in vitro. Researchers should standardize purity (e.g., USP-grade) and control for matrix effects (e.g., serum proteins) in cell-based assays .
Q. What experimental designs mitigate biases in this compound’s purification efficacy studies?
Blinded, randomized trials comparing distillation vs. adsorption methods (e.g., surfactant-modified zeolites) are critical. Adsorption with 0.1 g MMZ increases this compound content by 32.79%, but results must be normalized to initial oil composition. Replication across ≥3 independent batches minimizes batch-to-batch variability .
Q. What challenges arise in total synthesis routes for this compound?
Key challenges include regioselective cyclization and stereochemical control. Holton’s taxane synthesis route starts with E-patchouline oxide but requires harsh conditions (e.g., PBr3/Na in THF). Modern approaches use enzymatic catalysis (e.g., terpene synthases) to improve yield and reduce step count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
